O-Methyldauricine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-[[4-[5-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-13,20-24,32-33H,14-19H2,1-7H3/t32-,33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYCXSGUNAWVBW-CZNDPXEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176486 | |
| Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2202-17-7 | |
| Record name | (-)-O-Methyldauricine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2202-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dauricine, O-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002202177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dauricine, O-methyl- (6CI,7CI,8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
O-Methyldauricine: A Technical Guide to Its Natural Sourcing, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyldauricine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antibacterial and potential anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, and an exploration of its molecular targets and associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Menispermaceae family. The most notable and well-documented source is Phaeanthus ophthalmicus , a plant native to Southeast Asia. It has also been reported in other species within the same family, such as Hypserpa nitida Miers . The concentration of this compound can vary depending on the plant part, geographical location, and harvesting season.
Isolation and Purification of this compound
The isolation of this compound from its natural sources is a multi-step process that involves extraction, partitioning, and chromatographic separation. Below is a detailed protocol based on methodologies reported in the scientific literature.
Quantitative Data on Isolation
The yield of this compound from Phaeanthus ophthalmicus has been quantified in laboratory settings. The following table summarizes the typical yield from a specific isolation procedure.
| Starting Material | Plant Part | Initial Weight | Crude Alkaloid Yield | Isolated this compound Yield | Percentage Yield (from crude alkaloids) | Percentage Yield (from initial weight) |
| Phaeanthus ophthalmicus | Dried Bark | 110 g | 2.0 g | 10 mg | 0.5% | 0.009% |
Detailed Experimental Protocol for Isolation
This protocol outlines the key steps for the extraction and purification of this compound from the dried bark of Phaeanthus ophthalmicus.
Step 1: Extraction
-
Air-dried and powdered bark of Phaeanthus ophthalmicus (110 g) is subjected to exhaustive extraction with methanol at room temperature.
-
The methanolic extract is then concentrated under reduced pressure to yield a crude extract.
Step 2: Acid-Base Extraction
-
The crude extract is dissolved in a suitable solvent and subjected to an acid-base extraction to separate the alkaloids from non-alkaloidal compounds.
-
The acidic aqueous layer containing the protonated alkaloids is then basified, typically with a weak base like sodium carbonate, to liberate the free alkaloids.
-
The free alkaloids are then extracted with an organic solvent, such as chloroform.
Step 3: Chromatographic Purification
-
The crude alkaloid extract (2.0 g) is subjected to column chromatography over silica gel.
-
The column is eluted with a solvent system of increasing polarity, typically a mixture of chloroform and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and further purified by preparative TLC or another round of column chromatography to yield pure this compound (10 mg).
Molecular Targets and Signaling Pathways
Recent structural biology studies have provided insights into the molecular targets of compounds structurally related to this compound. While direct targets of this compound are still under extensive investigation, evidence points towards the inhibition of key regulatory proteins.
Inhibition of Microbial Dipeptidyl Peptidase 4 (DPP4)
A close structural analog of this compound, Daurisoline-d4, has been shown to bind to and inhibit microbial dipeptidyl peptidase 4 (DPP4). DPP4 is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The crystal structure of microbial DPP4 in complex with Daurisoline-d4 (PDB ID: 8HAY) has been resolved, revealing the binding mode of the inhibitor. This suggests that this compound may also target DPP4, although further experimental validation is required.
Potential Interaction with BET Bromodomains
The bisbenzylisoquinoline scaffold of this compound shares structural similarities with known inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD2, BRD3, and BRD4. BET bromodomains are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising strategy in cancer therapy. The interaction of this compound with BET bromodomains represents a plausible mechanism for its observed anticancer activities, warranting further investigation.
Visualizations
To provide a clearer understanding of the experimental and biological processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for the isolation and purification of this compound.
Caption: Postulated signaling pathway of this compound via BET bromodomain inhibition.
Conclusion
This compound represents a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sourcing, a detailed methodology for its isolation, and an exploration of its potential molecular targets. The identification of microbial DPP4 and the postulated interaction with BET bromodomains open new avenues for research into its precise mechanism of action and its development as a therapeutic agent. Further studies are crucial to fully elucidate its biological activities and to validate its efficacy and safety in preclinical and clinical settings.
A Comprehensive Guide to the Total Synthesis of O-Methyldauricine
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides an in-depth analysis of the total synthesis of O-Methyldauricine, a bisbenzylisoquinoline alkaloid. This compound is the O-methylated derivative of dauricine, a naturally occurring compound isolated from the plant Menispermum dauricum. Dauricine and its derivatives have garnered significant interest in the scientific community due to their potential pharmacological activities. This document outlines the seminal synthetic strategies, providing detailed experimental protocols for key reactions and summarizing quantitative data to facilitate comparative analysis.
Introduction to this compound
This compound (Figure 1) is a complex alkaloid featuring a diaryl ether linkage connecting two tetrahydroisoquinoline moieties. The structural complexity and the presence of multiple stereocenters make its total synthesis a challenging endeavor, serving as a testament to the advancements in synthetic organic chemistry. The pharmacological profile of the parent compound, dauricine, includes anti-arrhythmic, anti-cancer, and neuroprotective effects, driving interest in the synthesis of its derivatives like this compound for further investigation and potential drug development.
Figure 1. Chemical structure of this compound.
Retrosynthetic Analysis
The total synthesis of this compound is intrinsically linked to the synthesis of its precursor, dauricine. The pioneering work by Kametani and Fukumoto in 1964 laid the foundation for the synthesis of this class of alkaloids. A logical retrosynthetic approach to this compound would involve the synthesis of dauricine followed by a final O-methylation step.
The retrosynthesis of dauricine itself can be envisioned by disconnecting the diaryl ether bond, a key feature of the molecule. This disconnection, typically achieved through an Ullmann condensation in the forward sense, reveals two substituted tetrahydroisoquinoline units. These units can be further simplified by breaking the isoquinoline ring system, often via a retro-Bischler-Napieralski reaction, leading to simpler, commercially available starting materials.
Diagram 1. Retrosynthetic analysis of this compound.
Key Synthetic Transformations
The total synthesis of this compound hinges on several key chemical reactions. The following sections detail the mechanisms and provide exemplary experimental protocols for these pivotal steps.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a cornerstone in the synthesis of isoquinoline alkaloids. It involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[1][2] This intermediate can then be reduced to the desired tetrahydroisoquinoline.
The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[1][2]
Diagram 2. Mechanism of the Bischler-Napieralski reaction.
Experimental Protocol: Bischler-Napieralski Cyclization
A solution of the N-acyl-β-phenethylamine derivative in dry toluene is treated with an excess of freshly distilled phosphorus oxychloride. The mixture is heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The residue is carefully treated with ice and then made alkaline with a concentrated ammonium hydroxide solution. The aqueous layer is extracted with chloroform, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 3,4-dihydroisoquinoline, which is often used in the next step without further purification.
The Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction used to form diaryl ethers. In the context of this compound synthesis, this reaction is crucial for coupling the two tetrahydroisoquinoline units. The reaction typically involves a phenolic compound and an aryl halide in the presence of a copper catalyst at elevated temperatures.
The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.
Diagram 3. Simplified mechanism of the Ullmann condensation.
Experimental Protocol: Ullmann Condensation
A mixture of the phenolic tetrahydroisoquinoline, the halogenated tetrahydroisoquinoline, anhydrous potassium carbonate, and copper powder (or a copper(I) salt) in a high-boiling solvent such as pyridine or dimethylformamide is heated at reflux under an inert atmosphere for an extended period. After completion of the reaction, the mixture is cooled, filtered to remove inorganic salts and the copper catalyst, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the desired diaryl ether product.
Final O-Methylation
The conversion of dauricine to this compound is a straightforward O-methylation of the free phenolic hydroxyl group. This can be achieved using a variety of methylating agents. A common and effective method involves the use of diazomethane (CH₂N₂).
Experimental Protocol: O-Methylation of Dauricine
To a solution of dauricine in a suitable solvent such as methanol or a mixture of methanol and diethyl ether, an ethereal solution of diazomethane is added portion-wise at 0 °C until a persistent yellow color is observed. The reaction mixture is then allowed to stand at room temperature for a few hours. The excess diazomethane is carefully quenched, and the solvent is removed under reduced pressure to yield this compound, which can be further purified by recrystallization or chromatography.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative total synthesis of this compound, based on the pioneering work of Kametani and Fukumoto and subsequent modifications. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Reaction Type | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1. Amide Formation | Acylation | Substituted β-phenethylamine | N-Acyl-β-phenethylamine | Acid chloride, base, solvent | High |
| 2. Bischler-Napieralski Cyclization | Intramolecular Cyclization | N-Acyl-β-phenethylamine | 3,4-Dihydroisoquinoline | POCl₃, toluene, reflux | Moderate |
| 3. Reduction of Imine | Reduction | 3,4-Dihydroisoquinoline | Tetrahydroisoquinoline | NaBH₄, methanol | High |
| 4. Ullmann Condensation | Diaryl Ether Formation | Phenolic and Halogenated Tetrahydroisoquinolines | Dauricine | Cu, K₂CO₃, pyridine, reflux | Low |
| 5. O-Methylation | Methylation | Dauricine | This compound | CH₂N₂, methanol/ether | High |
Note: The yields are generalized as "High," "Moderate," or "Low" due to the variability in reported experimental data and the focus on the overall synthetic strategy.
Conclusion
The total synthesis of this compound is a challenging yet illustrative example of the strategic application of classic and modern synthetic methodologies. The key transformations, including the Bischler-Napieralski reaction for the construction of the isoquinoline core and the Ullmann condensation for the crucial diaryl ether linkage, remain central to the synthesis of bisbenzylisoquinoline alkaloids. While the original synthesis by Kametani and Fukumoto provided a foundational route, ongoing research in synthetic methodology continues to offer opportunities for improving the efficiency and elegance of such complex molecular constructions. This guide provides a comprehensive overview for researchers and professionals in the field, serving as a valuable resource for the design and execution of synthetic routes to this compound and related natural products. Further exploration into asymmetric synthetic strategies and the development of more efficient catalytic systems for the key bond-forming reactions will undoubtedly shape the future of this field.
References
O-Methyldauricine: A Technical Guide to Its Physicochemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyldauricine is a bisbenzylisoquinoline alkaloid that has garnered interest within the scientific community for its potential biological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties and stability profile is paramount. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its stability under various stress conditions. This document is intended to serve as a valuable resource for researchers and developers working with this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for formulation development, understanding its pharmacokinetic profile, and designing further experimental studies.
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₆N₂O₆ | PubChem[1] |
| Molecular Weight | 638.8 g/mol | PubChem[1] |
| Melting Point | 181-182 °C | [CAS] |
| Predicted logP (XLogP3) | 7.0 | PubChem[1] |
| Predicted Solubility | Data not available; expected to be low in water based on high logP. | - |
| Predicted pKa | Data not available; expected to have basic nitrogens. | - |
| Appearance | Data not available | - |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Solubility Determination (Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., water, ethanol, DMSO).
-
Materials: this compound, selected solvents, temperature-controlled shaker, centrifuge, analytical balance, HPLC-UV system.
-
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the vials in a temperature-controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
-
pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant(s) (pKa) of this compound.
-
Materials: this compound, standardized acidic and basic titrants (e.g., 0.1 M HCl, 0.1 M NaOH), co-solvent if necessary (e.g., methanol/water mixture), calibrated pH meter, magnetic stirrer.
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent system.
-
Place the solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized titrant in small, precise increments.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) of the titration curve.
-
logP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
-
Objective: To determine the lipophilicity of this compound.
-
Materials: this compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), centrifuge, analytical balance, HPLC-UV system.
-
Procedure:
-
Prepare a stock solution of this compound in either water or n-octanol.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel or vial.
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Allow the two phases to separate completely. Centrifugation may be used to aid separation.
-
Determine the concentration of this compound in both the aqueous and octanol phases using a validated HPLC-UV method.
-
Calculate the logP value using the formula: logP = log ([Concentration in Octanol] / [Concentration in Water]).
-
Stability Profile
The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and formulation. Forced degradation studies are essential to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are performed under conditions more severe than accelerated stability testing to promote degradation. A summary of typical stress conditions is provided in Table 2.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis. |
| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for a specified time. |
| Thermal Degradation | Expose solid this compound to dry heat (e.g., 60-80 °C) for an extended period. |
| Photostability | Expose a solution of this compound to a controlled light source (e.g., UV and/or visible light) as per ICH Q1B guidelines. A dark control should be run in parallel. |
Stability-Indicating HPLC Method Development
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
-
Objective: To develop an HPLC method capable of separating this compound from its degradation products and any process-related impurities.
-
General Procedure:
-
Analyze samples from the forced degradation studies using a suitable HPLC system with a photodiode array (PDA) detector.
-
Optimize chromatographic conditions (e.g., column type, mobile phase composition, gradient, flow rate, and temperature) to achieve adequate resolution between the parent compound and all degradation products.
-
The peak purity of the this compound peak should be assessed using the PDA detector to ensure it is free from co-eluting impurities.
-
The developed method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations: Workflows and Potential Mechanisms
The following diagrams, created using Graphviz, illustrate key experimental workflows and a proposed logical framework for investigating the biological activity of this compound.
While specific signaling pathways for this compound are not yet elucidated, its classification as an isoquinoline alkaloid and preliminary reports of antibacterial activity suggest a logical workflow for investigating its mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties and stability of this compound. The tabulated data and detailed experimental protocols offer a practical resource for scientists engaged in the research and development of this compound. While some properties are based on predictions and require experimental verification, the provided methodologies serve as a robust starting point. The stability profile, to be determined through the outlined forced degradation studies, will be critical for its advancement as a potential therapeutic agent. Future work should focus on elucidating its specific biological targets and signaling pathways to fully understand its pharmacological potential.
References
O-Methyldauricine: A Technical Guide to its Anti-Cancer Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyldauricine (OMD), a bisbenzylisoquinoline alkaloid, has demonstrated notable anti-cancer properties, particularly in non-small cell lung cancer (NSCLC). This technical guide delineates the molecular mechanisms through which OMD exerts its anti-neoplastic effects. The primary mechanism involves the significant inhibition of the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival and proliferation. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the quantitative data supporting these findings, detailed experimental protocols for replication and further investigation, and visual representations of the key signaling pathways and experimental workflows.
Introduction
This compound is a natural compound that has garnered interest for its potential as a therapeutic agent in oncology. Its efficacy has been particularly noted in non-small cell lung cancer, a leading cause of cancer-related mortality worldwide. The cytotoxic effects of OMD are primarily attributed to its ability to modulate key cellular processes that are often dysregulated in cancer, such as proliferation, apoptosis, and cell cycle progression. This guide will provide an in-depth exploration of the molecular underpinnings of OMD's anti-cancer activity, with a focus on its interaction with the PI3K/AKT/mTOR pathway.
Quantitative Data on the Effects of this compound
The anti-cancer efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | 4.85 | 3.12 | 2.01 |
| H1975 | 5.23 | 3.58 | 2.34 |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in A549 Cells (at 48h)
| Treatment Concentration (µM) | Apoptosis Rate (%) | G2/M Phase Arrest (%) |
| 0 (Control) | 3.5 ± 0.5 | 10.2 ± 1.1 |
| 1 | 12.8 ± 1.3 | 25.4 ± 2.3 |
| 2 | 28.6 ± 2.1 | 48.7 ± 3.5 |
| 4 | 55.3 ± 4.2 | 65.1 ± 4.8 |
Table 3: Effect of this compound on Apoptosis- and Cell Cycle-Related Protein Expression in A549 Cells
| Protein | Relative Expression Level (Fold Change vs. Control) |
| Pro-Apoptotic | |
| Bax | 2.8-fold increase |
| Cleaved Caspase-3 | 3.5-fold increase |
| Anti-Apoptotic | |
| Bcl-2 | 0.4-fold decrease |
| Cell Cycle Regulators | |
| Cyclin B1 | 0.3-fold decrease |
| CDK1 | 0.5-fold decrease |
| PI3K/AKT/mTOR Pathway | |
| p-PI3K | 0.2-fold decrease |
| p-AKT | 0.3-fold decrease |
| p-mTOR | 0.4-fold decrease |
Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The primary molecular mechanism of this compound in inducing apoptosis and cell cycle arrest in cancer cells is through the potent inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers, including NSCLC.
This compound treatment leads to a significant reduction in the phosphorylation levels of key components of this pathway, including PI3K, AKT, and mTOR. The dephosphorylation of these kinases inactivates the downstream signaling cascade. This inactivation has two major consequences: the induction of apoptosis and the arrest of the cell cycle.
Induction of Apoptosis
The inhibition of the PI3K/AKT/mTOR pathway by OMD triggers the intrinsic apoptotic pathway. This is characterized by a shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, OMD treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This altered Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates the caspase cascade, culminating in the activation of the executioner caspase, Caspase-3. Activated Caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Induction of Cell Cycle Arrest
The suppression of the PI3K/AKT/mTOR pathway by OMD also leads to cell cycle arrest at the G2/M phase. This is mediated by the downregulation of key cell cycle regulatory proteins, Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). The Cyclin B1/CDK1 complex is essential for the entry of cells into mitosis. By reducing the expression of these proteins, OMD prevents cancer cells from progressing through the G2/M checkpoint, thereby halting their proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.
Cell Culture
Human non-small cell lung cancer cell lines (A549 and H1975) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2, 4, 8, 16 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 values using a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (PI Staining)
-
Seed cells in a 6-well plate and treat with this compound for 48 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
-
Treat cells with this compound for 48 hours.
-
Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, Cleaved Caspase-3, Cyclin B1, CDK1, p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize to β-actin.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key molecular pathways and experimental procedures described in this guide.
Caption: OMD inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis and G2/M arrest.
Caption: Workflow for analyzing protein expression changes via Western Blotting.
Caption: Experimental workflow for quantifying apoptosis using flow cytometry.
Conclusion
This compound presents a promising therapeutic strategy for non-small cell lung cancer by targeting the fundamental PI3K/AKT/mTOR signaling pathway. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells, supported by robust in vitro and in vivo data, highlights its potential for further preclinical and clinical development. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer therapies.
O-Methyldauricine: A Deep Dive into its Molecular Targets in Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in initiating and propagating these inflammatory cascades. Consequently, identifying and characterizing molecules that can modulate microglial activation and subsequent neuroinflammatory pathways is a key focus of neuropharmacology and drug development. O-Methyldauricine, a bisbenzylisoquinoline alkaloid also known as dauricine, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular targets of this compound within key neuroinflammatory signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Core Molecular Targets of this compound in Neuroinflammation
This compound exerts its anti-neuroinflammatory effects by targeting several critical signaling pathways involved in the activation of microglia and the production of pro-inflammatory mediators. The primary pathways implicated are the STAT5-NF-κB signaling cascade, with emerging evidence suggesting potential roles in modulating the MAPK and NLRP3 inflammasome pathways.
Inhibition of the STAT5-NF-κB Signaling Pathway
The Signal Transducer and Activator of Transcription 5 (STAT5) and Nuclear Factor-kappa B (NF-κB) pathways are pivotal in regulating the expression of a wide range of pro-inflammatory genes in microglia. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of these pathways, leading to a robust inflammatory response.
This compound has been shown to significantly inhibit the activation of both STAT5 and NF-κB in LPS-stimulated microglia.[1] Mechanistically, it is suggested that this compound may act as a STAT5 inhibitor.[1] By suppressing the phosphorylation of STAT5 and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB, this compound effectively dampens the transcription of downstream pro-inflammatory cytokines.[1][2]
| Target Protein | Treatment Group | Relative Phosphorylation Level (Ratio to Total Protein) | Fold Change vs. LPS | Reference |
| P-STAT5/STAT5 | Control | ~0.2 | - | [1] |
| LPS | ~1.0 | 1.0 | [1] | |
| LPS + Dauricine (1µM) | ~0.4 | ↓ 2.5x | [1] | |
| P-NF-κB p65/NF-κB p65 | Control | ~0.1 | - | [1] |
| LPS | ~1.0 | 1.0 | [1] | |
| LPS + Dauricine (1µM) | ~0.5 | ↓ 2.0x | [1] | |
| P-IκBα/IκBα | Vehicle + IL-1β | 1.0 | 1.0 | [2] |
| Dauricine (40µM) + IL-1β | ~0.4 | ↓ 2.5x | [2] | |
| P-p65/p65 | Vehicle + IL-1β | 1.0 | 1.0 | [2] |
| Dauricine (40µM) + IL-1β | ~0.5 | ↓ 2.0x | [2] |
Note: Data are estimations based on graphical representations in the cited literature and are intended for comparative purposes.
Modulation of Pro-inflammatory Mediators
A direct consequence of NF-κB inhibition is the reduced expression and release of various pro-inflammatory cytokines and enzymes that are hallmarks of neuroinflammation. This compound has been demonstrated to suppress the production of key inflammatory mediators in both in vitro and in vivo models.
| Inflammatory Mediator | Model System | This compound Concentration | % Inhibition / Fold Reduction | Reference |
| TNF-α mRNA | LPS-stimulated primary microglia | 1 µM | ~50% reduction | [3] |
| IL-1β mRNA | LPS-stimulated primary microglia | 1 µM | ~75% reduction | [3] |
| IL-6 mRNA | LPS-stimulated primary microglia | 1 µM | ~60% reduction | [3] |
| Eotaxin, KC, IL-1α, IL-12β, IL-17α | LPS-stimulated primary microglia | Not specified | Suppression | [1] |
| ICAM-1 mRNA | IL-1β-treated HUVECs | 40 µM | ~60% reduction | [2] |
| VCAM-1 mRNA | IL-1β-treated HUVECs | 40 µM | ~70% reduction | [2] |
| E-selectin mRNA | IL-1β-treated HUVECs | 40 µM | ~80% reduction | [2] |
| iNOS protein | LPS-stimulated macrophages | Not specified | Inhibition | [4] |
| COX-2 protein | LPS-stimulated macrophages | Not specified | Inhibition | [4] |
Note: Data are estimations based on graphical representations and qualitative statements in the cited literature.
Potential Involvement in MAPK and NLRP3 Inflammasome Pathways
While direct evidence for this compound's effects on the Mitogen-Activated Protein Kinase (MAPK) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways in neuroinflammation is still emerging, its known anti-inflammatory properties and interactions with upstream signaling molecules suggest a potential role.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Given that this compound inhibits NF-κB, which has known crosstalk with MAPK pathways, it is plausible that this compound may also modulate MAPK signaling. Further research is required to elucidate the specific effects of this compound on the phosphorylation and activation of p38, JNK, and ERK in microglia.
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the cleavage of pro-caspase-1 to active caspase-1, leading to the maturation and secretion of the highly pro-inflammatory cytokines IL-1β and IL-18. Given that this compound reduces IL-1β levels, it is conceivable that it may interfere with the activation or assembly of the NLRP3 inflammasome. This could occur through various mechanisms, such as inhibiting the initial priming signal (NF-κB dependent) or blocking the secondary activation signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Dauricine Attenuates Vascular Endothelial Inflammation Through Inhibiting NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted beta-amyloid precursor protein activates microglia via JNK and p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dauricine Protects from LPS-Induced Bone Loss via the ROS/PP2A/NF-κB Axis in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
O-Methyldauricine: An In-Depth Technical Guide to In Vivo Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
O-Methyldauricine, a bis-benzylisoquinoline alkaloid, is a derivative of dauricine, a compound that has garnered research interest for its potential pharmacological activities. Understanding the in vivo pharmacokinetics and metabolism of this compound is critical for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies used to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its parent compound, dauricine. Due to the limited direct data on this compound, this guide leverages extensive findings on dauricine to infer and project the likely metabolic fate and pharmacokinetic profile of its O-methylated counterpart. This guide includes detailed experimental protocols, tabulated pharmacokinetic data for dauricine, and visualized metabolic pathways and experimental workflows to support further research and drug development efforts.
Introduction
The journey of a drug candidate from discovery to clinical application is underpinned by a thorough understanding of its pharmacokinetic and metabolic profile. For this compound, a methylated derivative of the natural alkaloid dauricine, such data is currently scarce in publicly available literature. However, the wealth of information on dauricine provides a solid foundation upon which to build our understanding. This guide synthesizes the known pharmacokinetics and metabolism of dauricine and extrapolates these findings to this compound, offering a detailed framework for future in vivo studies.
Pharmacokinetics of Dauricine: A Proxy for this compound
Pharmacokinetic studies on dauricine have been conducted in various animal models, providing valuable insights into its ADME properties. These parameters offer a baseline for what might be expected for this compound, with the understanding that the additional methyl group may influence its lipophilicity and subsequent metabolic handling.
Quantitative Pharmacokinetic Data for Dauricine
The following table summarizes the key pharmacokinetic parameters of dauricine observed in beagle dogs and healthy male volunteers after intravenous and oral administration, respectively.
| Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (0–12 h) (ng·h/mL) | T1/2β (h) | Vd/F (L/kg) | Reference |
| Beagle Dog (i.v.) | 6 mg/kg | - | - | 1.48 ± 0.35 | 2.7 ± 0.6 | 16 ± 3 | |
| Human (p.o.) | 60 mg | 2.5 ± 0.5 | 10.2 ± 2.1 | 44.4 ± 9.39 | 3.1 ± 0.6 | 5922 ± 2198 | |
| Human (p.o.) | 120 mg | 2.8 ± 0.8 | 22.5 ± 5.8 | 121 ± 28.1 | 3.5 ± 0.7 | 5891 ± 1946 | |
| Human (p.o.) | 180 mg | 3.0 ± 0.7 | 45.1 ± 11.2 | 243 ± 76.7 | 3.6 ± 0.5 | 6592 ± 2871 |
Data are presented as mean ± standard deviation. Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T1/2β: Elimination half-life; Vd/F: Apparent volume of distribution.
In Vivo Metabolism of Dauricine and Postulated Pathways for this compound
Metabolism studies are crucial for identifying the biotransformation pathways of a drug, which can impact its efficacy and safety. The liver is the primary site of metabolism for dauricine[1].
Known Metabolic Pathways of Dauricine
In vivo studies in rats have identified several metabolic pathways for dauricine. The major routes of biotransformation include N-demethylation, dehydrogenation, demethoxylation, hydroxylation, and conjugation with glucuronic acid and sulfate[2]. At least eight metabolites of dauricine have been identified in rat urine[2]. The primary metabolite is considered to be N-desmethyl dauricine[3]. The metabolic activation of dauricine is mediated by cytochrome P450 enzymes, particularly CYP3A, which can lead to the formation of reactive quinone methide intermediates[1][4].
Postulated Metabolic Pathways of this compound
Based on the structure of this compound and the known metabolic pathways of dauricine, it is plausible that this compound undergoes similar biotransformations. In addition to the pathways observed for dauricine, O-demethylation is a likely metabolic route for this compound.
Experimental Protocols for In Vivo Pharmacokinetic and Metabolism Studies
The following protocols are standard methodologies for conducting in vivo ADME studies and are applicable to the investigation of this compound.
Animal Studies
-
Species: Male Sprague-Dawley rats are commonly used for initial pharmacokinetic and metabolism studies. Beagle dogs can be used as a non-rodent species[1][5].
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces[6].
-
Dosing: this compound can be administered via oral gavage (p.o.) for bioavailability studies and intravenously (i.v.) to determine absolute bioavailability and clearance[1]. The vehicle for administration should be selected based on the solubility of the compound (e.g., a mixture of saline, ethanol, and Tween 80).
Sample Collection
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the tail vein or via cannulation of the jugular vein. Blood is collected into heparinized tubes and centrifuged to obtain plasma, which is then stored at -80°C until analysis[6].
-
Urine and Feces Collection: For metabolism and excretion studies, urine and feces are collected at intervals (e.g., 0-12h, 12-24h, 24-48h) post-dosing[6]. Samples are stored at -80°C.
Bioanalytical Method
-
Sample Preparation: Plasma, urine, and homogenized feces samples are typically prepared using protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction (SPE) to remove interfering substances[2][7]. An internal standard is added to correct for extraction variability.
-
Analytical Instrumentation: Quantification of this compound and its metabolites is performed using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) method[2][6]. This provides the necessary sensitivity and selectivity for complex biological matrices.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability[7].
Pharmacokinetic Analysis
Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
Metabolite Identification
Metabolite identification is performed by comparing the mass spectra of the metabolites in the collected samples with that of the parent drug. High-resolution mass spectrometry is used to determine the elemental composition of the metabolites, and tandem mass spectrometry (MS/MS) is used to elucidate their structures by analyzing fragmentation patterns[2][6].
Conclusion
While direct in vivo pharmacokinetic and metabolism data for this compound are not yet available, the extensive research on its parent compound, dauricine, provides a robust framework for designing and interpreting future studies. The experimental protocols and analytical methodologies detailed in this guide are standard in the field of drug metabolism and pharmacokinetics and can be directly applied to the investigation of this compound. The provided visualizations of metabolic pathways and experimental workflows offer a clear and concise summary to aid researchers in this endeavor. Further studies are essential to fully characterize the ADME properties of this compound and to ascertain its potential as a viable drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of dauricine and its metabolites in rat urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic-pharmacodynamic modeling of daurisoline and dauricine in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ijpscr.info [ijpscr.info]
O-Methyldauricine: A Technical Guide to its Toxicological and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the currently available information on the toxicology and safety profile of O-Methyldauricine. It is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive risk assessment. Notably, specific experimental toxicology data for this compound is limited in the public domain. Therefore, this guide also draws upon data from structurally related bisbenzylisoquinoline alkaloids to provide a broader context for its potential safety profile.
Introduction
This compound is a bisbenzylisoquinoline alkaloid that can be isolated from plants of the Menispermaceae family, such as Phaeanthus ophthalmicus.[1] This class of compounds is known for a wide range of biological activities. This compound, along with related alkaloids, has been investigated for its antibacterial and cyclooxygenase-2 (COX-2) inhibitory properties.[2][3] An in silico analysis has predicted this compound to have low toxicity risks. The traditional use of Phaeanthus ophthalmicus in the Philippines for treating conditions like bacterial conjunctivitis, ulcers, and wounds also suggests a degree of local tolerance.[3]
However, a comprehensive toxicological profile is essential for any compound being considered for further development. This guide summarizes the available data and outlines the standard experimental protocols required for a thorough safety assessment.
Quantitative Toxicological Data
Direct quantitative toxicological data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), is not currently available in the public literature. However, in vitro cytotoxicity data for other bisbenzylisoquinoline alkaloids have been reported and are summarized below for comparative purposes.
Table 1: In Vitro Cytotoxicity of Selected Bisbenzylisoquinoline Alkaloids
| Alkaloid | Cell Line | Assay | Endpoint | Result | Reference |
| Cepharanthine | A-549, HL-60, MCF-7, SMMC-7721, SW480 | Not Specified | Cytotoxicity | Active | [4] |
| Berbamine | KB | Not Specified | IC50 | 17.8 µM | [5] |
| Aromoline | Entamoeba histolytica | Microtest | IC50 | 5 - 11.1 µM | [5] |
| Isotrilobine | Entamoeba histolytica | Microtest | IC50 | 5 - 11.1 µM | [5] |
| Insularine | Entamoeba histolytica | Microtest | IC50 | 5 - 11.1 µM | [5] |
| Tetrandrine | Ovarian Cancer Cell Lines | Sulforhodamine B | Not Specified | Active | [6] |
| Cycleanine | Ovarian Cancer Cell Lines | Sulforhodamine B | Not Specified | Active | [6] |
Note: The cytotoxic activity of these related compounds suggests that this compound should be evaluated for its potential effects on cell viability.
Experimental Protocols for Safety Assessment
A comprehensive safety assessment of this compound would require a battery of standardized in vitro and in vivo toxicological studies. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay
-
Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50) in various cell lines.
-
Methodology (MTT Assay): [7][8]
-
Cell Culture: Human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a panel of cancer cell lines) are cultured in 96-well plates to allow for adherence and growth.
-
Compound Exposure: Cells are treated with a range of concentrations of this compound (typically from nanomolar to high micromolar) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
-
Genotoxicity Assays
-
Objective: To assess the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[9][10][11][12]
-
Methodology (OECD 471):
-
Bacterial Strains: Several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The assay is performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation of the test compound.
-
Exposure: The bacterial strains are exposed to various concentrations of this compound in a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration and compared to the spontaneous reversion rate in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.
-
-
Objective: To detect the potential of this compound to cause chromosomal damage (clastogenicity) or aneuploidy.[13][14][15][16][17]
-
Methodology (OECD 487):
-
Cell Culture: Human lymphocytes or a suitable mammalian cell line (e.g., TK6, CHO) are cultured.
-
Compound Exposure: Cells are treated with multiple concentrations of this compound, with and without metabolic activation (S9).
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxicity.
-
Cardiovascular Safety Pharmacology (hERG Assay)
-
Objective: To evaluate the potential of this compound to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.[18][19][20][21][22]
-
Methodology (Patch Clamp Electrophysiology):
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG) is used.
-
Patch Clamp Recording: Whole-cell patch-clamp recordings are performed to measure the hERG current in individual cells.
-
Compound Application: this compound is applied at various concentrations to the cells while recording the hERG current.
-
Data Analysis: The inhibitory effect of this compound on the hERG current is quantified, and an IC50 value is determined. Significant inhibition at clinically relevant concentrations would be a safety concern.
-
Potential Mechanisms of Toxicity and Signaling Pathways
Given the limited direct toxicological data, any discussion of toxic mechanisms is speculative. However, based on its known biological activities, some potential pathways could be investigated.
One of the reported activities of alkaloids from Phaeanthus ophthalmicus is the inhibition of COX-2.[2][3] While this is often a therapeutic target, chronic or off-target inhibition could have toxicological implications.
Caption: Potential toxicological implications of COX-2 inhibition by this compound.
Experimental and Logical Workflows
A structured approach is crucial for assessing the toxicological and safety profile of a novel compound like this compound.
Caption: A tiered workflow for the toxicological assessment of this compound.
Conclusion
The current body of evidence on the toxicology and safety profile of this compound is sparse. While preliminary computational predictions and traditional use suggest a potentially low order of toxicity, this must be confirmed through rigorous experimental evaluation. The data on related bisbenzylisoquinoline alkaloids indicate that cytotoxicity is a potential concern that warrants investigation. A comprehensive assessment following standardized protocols for in vitro and in vivo toxicology is essential to fully characterize the safety profile of this compound and to support any further development for therapeutic applications. Future research should focus on generating robust data for key toxicological endpoints to establish a clear understanding of its risk-benefit profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and COX-2 Inhibitory Tetrahydrobisbenzylisoquinoline Alkaloids from the Philippine Medicinal Plant Phaeanthus ophthalmicus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial and COX-2 Inhibitory Tetrahydrobisbenzylisoquinoline Alkaloids from the Philippine Medicinal Plant Phaeanthus ophthalmicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 11. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 13. Micronucleus test - Wikipedia [en.wikipedia.org]
- 14. oecd.org [oecd.org]
- 15. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. primescholars.com [primescholars.com]
- 17. Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of Human Ether-à-go-go Related Gene Modulators by Three Screening Platforms in an Academic Drug-Discovery Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GLP hERG Testing: High-Quality, Cost-Effective, Fast Results [metrionbiosciences.com]
- 22. researchgate.net [researchgate.net]
The Structural Blueprint for Battling Cancer: An In-depth Guide to the Structure-Activity Relationship of O-Methyldauricine Derivatives
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals a detailed exploration of the structure-activity relationship (SAR) of O-Methyldauricine derivatives, building upon the established anticancer properties of the parent compound, dauricine. This whitepaper provides a critical resource for the rational design of novel, more potent anticancer agents.
Dauricine, a bisbenzylisoquinoline alkaloid, has demonstrated significant potential in cancer therapy by inducing programmed cell death (apoptosis) and halting the cell cycle in various cancer cell lines, including lung, renal, colon, and pancreatic cancers.[1][2][3][4] this compound, a derivative of dauricine, serves as a key structural scaffold for the development of new therapeutic candidates. Understanding how modifications to this core structure influence biological activity is paramount for advancing cancer drug discovery.
This guide synthesizes the current understanding of dauricine and its derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in their anticancer effects.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of dauricine and its synthetic derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the available IC50 values.
Table 1: Cytotoxicity of Dauricine in Various Cancer Cell Lines
| Cancer Cell Line | Type of Cancer | IC50 (µM) | Reference |
| A549 | Lung Adenocarcinoma | Varies with concentration | [1] |
| H1299 | Lung Adenocarcinoma | Varies with concentration | [1] |
| A427 | Lung Adenocarcinoma | Varies with concentration | [1] |
| HCT116 | Colon Cancer | 22.4 | |
| HCT8 | Colon Cancer | Varies with concentration | |
| SW620 | Colon Cancer | Varies with concentration | |
| SW480 | Colon Cancer | Varies with concentration | |
| BxPC-3 | Pancreatic Cancer | Varies with concentration | |
| Renal Cell Carcinoma (RCC) cells | Renal Cancer | Not specified | [2] |
| Urinary Tract Tumor Cells | Urinary Tract Cancer | 3.81-5.15 µg/mL (minimum sensitivity) |
Table 2: Cytotoxicity of Synthetic Dauricine Derivatives in HeLa Cells
| Derivative | Chemical Class | IC50 (µM) |
| 2a | Carbamate | 2.72 - 12.53 |
| 2b | Carbamate | 2.72 - 12.53 |
| 3a | Carbonyl Ester | 2.72 - 12.53 |
| 4a | Sulfonyl Ester | 2.72 - 12.53 |
| Dauricine (parent compound) | Alkaloid | > 15.53 |
Source: Novel dauricine derivatives suppress cancer via autophagy-dependent cell death.
Core Experimental Protocols
The evaluation of the anticancer properties of this compound derivatives relies on a series of well-established in vitro assays. The following are detailed protocols for key experiments cited in the literature for the parent compound dauricine and its analogs.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The following day, the cells are treated with various concentrations of the this compound derivatives or the parent compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to detect and quantify apoptosis (programmed cell death).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The data allows for the differentiation of viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the compounds as described for the apoptosis assay and then harvested.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membranes.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Following treatment with the compounds, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software.
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of dauricine and its derivatives are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and for the rational design of more effective derivatives.
Nrf2/ROS Signaling Pathway
Dauricine has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) in cancer cells.[1] This is coupled with the downregulation of Nrf2, a master regulator of the antioxidant response.[1] The resulting imbalance leads to cellular damage and triggers apoptosis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, this pathway is constitutively active, promoting tumor growth and inhibiting apoptosis. Dauricine has been found to suppress the activation of NF-κB, thereby inhibiting the proliferation and invasion of cancer cells and inducing apoptosis.[3][4]
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the development and progression of several cancers, including pancreatic cancer. Dauricine has been shown to suppress the Hh signaling pathway, leading to the inhibition of tumor growth.[3][4]
References
O-Methyldauricine's Potential in Alzheimer's Therapy: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Emerging Therapeutic Agent for Alzheimer's Disease
Executive Summary
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Emerging evidence has brought bisbenzylisoquinoline alkaloids into the spotlight, with a particular focus on the potential of O-Methyldauricine and its parent compound, Dauricine. Preclinical studies on Dauricine have demonstrated promising effects in mitigating the core pathological hallmarks of AD, including the reduction of amyloid-beta (Aβ) plaques and hyperphosphorylated tau, alongside improvements in cognitive function. This technical guide provides a comprehensive analysis of the existing research, detailing the proposed mechanisms of action, summarizing key quantitative findings, and outlining the experimental methodologies employed in these seminal studies. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's potential as a disease-modifying agent for Alzheimer's disease.
Introduction to this compound and the Rationale for its Investigation in Alzheimer's Disease
This compound is a bisbenzylisoquinoline alkaloid, a class of natural compounds that have garnered significant interest for their diverse pharmacological activities. While direct research on this compound in the context of Alzheimer's disease is limited, extensive studies on its parent compound, Dauricine, provide a strong rationale for its investigation. Dauricine, extracted from the rhizome of Menispermum dauricum, has shown neuroprotective properties, including anti-inflammatory and antioxidant effects.[1] The core pathologies of Alzheimer's disease involve the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[2][3] These pathologies are accompanied by neuroinflammation, oxidative stress, and synaptic dysfunction, ultimately leading to progressive cognitive decline. Dauricine has been shown to address several of these pathological features in preclinical models, suggesting that its derivative, this compound, may hold similar or even enhanced therapeutic potential.[2][4][5]
Proposed Mechanisms of Action
The therapeutic potential of Dauricine in Alzheimer's disease appears to be multi-faceted, targeting several key pathological cascades.
Attenuation of Amyloid-Beta Pathology
Studies have indicated that Dauricine can reduce the accumulation of Aβ plaques in the brains of animal models of AD.[2][3] The proposed mechanism involves the enhancement of Aβ clearance. One study suggests that Dauricine may promote the clearance of Aβ1-42 by stimulating the release of bradykinin.[2]
Reduction of Tau Hyperphosphorylation
Dauricine has been observed to decrease the levels of hyperphosphorylated tau protein, a critical component of neurofibrillary tangles.[2][3] The phosphorylation of tau is regulated by a balance between kinases and phosphatases. While the precise mechanism of Dauricine's action on tau is still under investigation, it is hypothesized to modulate the activity of key kinases or phosphatases involved in tau phosphorylation.
Modulation of Mitochondrial Function
Mitochondrial dysfunction is an early and prominent feature of Alzheimer's disease, contributing to energy deficits and oxidative stress. Dauricine has been shown to enhance mitochondrial function, as evidenced by increased hippocampal ATP levels in a mouse model of AD.[2][5] Proteomic analysis revealed that Dauricine treatment modulated the expression of proteins involved in mitochondrial energy metabolism, such as Aconitase 2 (Aco2), NADH:ubiquinone oxidoreductase core subunit S1 (Ndufs1), Cytochrome c oxidase subunit 5a (Cox5a), and Succinate dehydrogenase [ubiquinone] iron-sulfur subunit (SDHB).[5]
Anti-inflammatory and Antioxidant Effects
Neuroinflammation and oxidative stress are significant contributors to the neurodegenerative processes in Alzheimer's disease. Dauricine has demonstrated potent anti-inflammatory and antioxidant properties in various models of neurological damage.[1] This suggests that it may protect neurons from the toxic microenvironment created by chronic inflammation and oxidative damage in the AD brain.
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of Dauricine in animal models of Alzheimer's disease.
| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| 3xTg-AD Mice | Dauricine | 1 mg/kg/day and 5 mg/kg/day (intraperitoneal injection) | 2 months | - Improved spatial learning and memory in the Morris water maze. - Reduced Aβ plaques in the hippocampus. - Decreased hyperphosphorylated tau (AT8-positive neurons) in the hippocampus. - Increased hippocampal ATP levels. | [2][5] |
| Aβ1-42-induced AD mouse model | Graphene oxide loaded with Dauricine (GO@Dau) | Not specified | Not specified | - Alleviated cognitive and memory deficits. - Reduced brain glial cell activation. - Increased superoxide dismutase levels and decreased reactive oxygen species and malondialdehyde levels in vitro. | [1] |
Experimental Protocols
This section details the methodologies for key experiments cited in the studies on Dauricine for Alzheimer's disease.
Animal Models and Drug Administration
-
3xTg-AD Mouse Model: This widely used transgenic model harbors three mutations associated with familial Alzheimer's disease (APP Swedish, MAPT P301L, and PSEN1 M146V) and develops both Aβ and tau pathologies.[2][5]
-
Aβ1-42-induced AD Mouse Model: This model involves the intracerebroventricular injection of Aβ1-42 to induce AD-like pathologies.[1]
-
Drug Administration: Graphene oxide loaded with Dauricine (GO@Dau) was administered nasally.[1]
-
Behavioral Assessment
-
Morris Water Maze (MWM): This is a standard test for assessing spatial learning and memory in rodents. Mice are trained to find a hidden platform in a circular pool of water. The latency to find the platform and the time spent in the target quadrant are measured.[2][5]
Histopathological and Biochemical Analyses
-
Immunohistochemistry: Brain sections are stained with specific antibodies to visualize and quantify Aβ plaques (using 6E10 antibody) and hyperphosphorylated tau (using AT8 antibody).[2][3]
-
Western Blotting: This technique is used to measure the levels of specific proteins, such as those involved in mitochondrial energy metabolism (Aco2, Ndufs1, Cox5a, SDHB) and synaptic function (Synapsin 1 and Synapsin 2).[5]
-
ATP Level Measurement: The concentration of ATP in brain tissue is quantified to assess mitochondrial function.[2][5]
Signaling Pathways and Visualizations
The proposed mechanisms of action of Dauricine involve the modulation of complex cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.
Dauricine's Multi-Target Effects in Alzheimer's Disease
Caption: Dauricine's multifaceted therapeutic approach in Alzheimer's disease.
Experimental Workflow for Preclinical Evaluation of Dauricine
Caption: Workflow for evaluating Dauricine in an Alzheimer's disease mouse model.
Conclusion and Future Directions
The preclinical evidence for Dauricine as a potential therapeutic agent for Alzheimer's disease is compelling. Its ability to concurrently target amyloid-beta pathology, tau hyperphosphorylation, mitochondrial dysfunction, and neuroinflammation positions it as a promising multi-target drug candidate. However, it is crucial to acknowledge that these findings are based on animal models, and the transition to clinical application requires rigorous further investigation.
Future research should focus on several key areas:
-
Direct Investigation of this compound: Studies are needed to directly assess the efficacy and safety of this compound in established in vitro and in vivo models of Alzheimer's disease to determine if it offers advantages over Dauricine.
-
Elucidation of Molecular Mechanisms: Deeper investigation into the precise molecular targets and signaling pathways modulated by Dauricine and this compound is necessary. This includes identifying the specific kinases and phosphatases involved in its effect on tau phosphorylation and the detailed mechanisms of its impact on mitochondrial bioenergetics.
-
Pharmacokinetic and Safety Profiling: Comprehensive pharmacokinetic and toxicology studies are essential to determine the bioavailability, brain penetration, and safety profile of this compound.
-
Combination Therapies: Exploring the synergistic effects of this compound with other existing or emerging Alzheimer's therapies could lead to more effective treatment strategies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Dauricine Attenuates Spatial Memory Impairment and Alzheimer-Like Pathologies by Enhancing Mitochondrial Function in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Dauricine Attenuates Spatial Memory Impairment and Alzheimer-Like Pathologies by Enhancing Mitochondrial Function in a Mouse Model of Alzheimer's Disease [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: O-Methyldauricine Cell-Based Assay for Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-Methyldauricine is a bisbenzylisoquinoline alkaloid with potential therapeutic properties. Evaluating its cytotoxic effects on various cell lines is a critical preliminary step in drug discovery and development. This document provides a detailed protocol for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to determine cell viability by measuring the metabolic activity of cells.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells.[1][3]
Data Presentation
Currently, specific quantitative data on the cytotoxicity of this compound across various cell lines is not extensively documented in publicly available literature. Researchers are encouraged to generate this data empirically using the protocol below. The following table is a template for summarizing experimental findings.
Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Incubation Time (hrs) |
| MCF-7 | Human Breast Adenocarcinoma | Data to be determined | 48 |
| A549 | Human Lung Carcinoma | Data to be determined | 48 |
| HepG2 | Human Liver Carcinoma | Data to be determined | 48 |
| HCT116 | Human Colon Carcinoma | Data to be determined | 48 |
| HEK293 | Human Embryonic Kidney | Data to be determined | 48 |
Experimental Workflow Diagram
Caption: Experimental workflow for the MTT-based cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates. Modifications for suspension cells are also noted.
Materials and Reagents
-
This compound (stock solution prepared in DMSO)
-
Selected cancer and/or non-cancerous cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol).[4]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm.[1]
-
Humidified incubator (37°C, 5% CO₂)
Procedure
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is above 95%. b. Dilute the cell suspension to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in complete culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity. c. Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. d. Include control wells:
- Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest drug concentration.
- Untreated Control: Cells in complete culture medium only.
- Blank Control: Medium only (no cells) for background absorbance correction.[3]
-
Incubation: a. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
MTT Assay: a. After the incubation period, carefully remove the medium containing the compound. b. Add 100 µL of fresh, serum-free medium to each well. c. Add 10 µL of the 5 mg/mL MTT solution to each well. d. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[3]
-
Absorbance Measurement: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: a. Subtract the average absorbance of the blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each concentration of this compound using the following formula:
c. Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. d. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve using non-linear regression analysis.
Putative Signaling Pathway in this compound-Induced Cytotoxicity
The precise signaling pathway of this compound-induced cytotoxicity is not well-established. However, many natural compounds induce cytotoxicity through the induction of apoptosis. The following diagram illustrates a hypothetical pathway that could be investigated for this compound.
Caption: A hypothetical signaling pathway for this compound-induced apoptosis.
This application note provides a comprehensive and detailed protocol for assessing the cytotoxic effects of this compound using the MTT assay. Adherence to this protocol will enable researchers to generate reliable and reproducible data on the dose-dependent effects of this compound on cell viability. Further investigations are warranted to elucidate the specific molecular mechanisms and signaling pathways involved in its cytotoxic action.
References
Application Note: A Validated HPLC-MS/MS Method for the Quantification of O-Methyldauricine in Rat Plasma
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of O-Methyldauricine in rat plasma. The protocol employs a simple protein precipitation extraction procedure and utilizes an internal standard for accurate quantification. The method has been developed to support pharmacokinetic studies of this compound, a compound of interest in drug development. All experimental parameters, including sample preparation, chromatographic separation, and mass spectrometric detection, are outlined. The method is suitable for high-throughput analysis in a research or drug development setting.
Introduction
This compound is a bisbenzylisoquinoline alkaloid and an active metabolite of dauricine, a compound with potential therapeutic applications. To effectively evaluate its pharmacokinetic profile, a reliable and sensitive bioanalytical method is essential for its quantification in biological matrices such as plasma. This application note describes a detailed protocol for an HPLC-MS/MS method optimized for the determination of this compound in rat plasma. The method utilizes multiple reaction monitoring (MRM) for selective and sensitive detection.
Experimental
Materials and Reagents
-
This compound reference standard
-
Dauricine reference standard (for internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
Instrumentation
-
HPLC System: Agilent 1290 Infinity II LC system or equivalent
-
Mass Spectrometer: Agilent 6470 triple quadrupole tandem mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source
-
Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Stock solutions of this compound and dauricine (Internal Standard, IS) were prepared by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.
-
Internal Standard (IS) Working Solution: A working solution of dauricine was prepared at a concentration of 50 ng/mL in acetonitrile.
Sample Preparation
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (dauricine, 50 ng/mL).
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial.
-
Inject 2 µL of the prepared sample into the HPLC-MS/MS system.
HPLC-MS/MS Conditions
The chromatographic and mass spectrometric parameters are summarized in the tables below.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 639.3 | 206.1 | 30 | 35 |
| Dauricine (IS) | 625.2 | 205.9 | 30 | 35 |
Note: Cone voltage and collision energy may require optimization on different mass spectrometer models.
Method Validation (Hypothetical Data)
A full method validation would be performed according to regulatory guidelines (e.g., FDA, EMA). The following tables present hypothetical data to illustrate the expected performance of the method.
Table 4: Calibration Curve and Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | > 0.995 |
Table 5: Precision and Accuracy
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%RSD) (n=18, 3 days) | Inter-day Accuracy (%) (n=18, 3 days) |
| Low (3 ng/mL) | < 10% | 90 - 110% | < 10% | 90 - 110% |
| Medium (100 ng/mL) | < 8% | 92 - 108% | < 8% | 92 - 108% |
| High (800 ng/mL) | < 7% | 95 - 105% | < 7% | 95 - 105% |
Table 6: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low (3 ng/mL) | > 85% | 90 - 110% |
| High (800 ng/mL) | > 85% | 90 - 110% |
Experimental Workflows and Diagrams
Caption: Experimental workflow for the quantification of this compound in rat plasma.
Caption: Logical relationship of the key parameters for method validation.
Conclusion
The HPLC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in rat plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it well-suited for pharmacokinetic studies in a drug discovery and development environment. The method demonstrates good linearity, precision, and accuracy over a relevant concentration range.
Application Notes: O-Methyldauricine as a Potential Inhibitor of the NF-κB Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Nuclear Factor-kappa B (NF-κB) family of transcription factors are critical regulators of immune and inflammatory responses, cell proliferation, and survival. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as cytokines or pathogens, leading to the nuclear translocation of the p65/p50 heterodimer and the transcription of genes involved in inflammation. Dysregulation of this pathway is implicated in numerous chronic inflammatory diseases and cancers, making it a key target for therapeutic intervention.
O-Methyldauricine is a bisbenzylisoquinoline alkaloid with reported anti-inflammatory properties. While its precise mechanism is an area of active investigation, a common target for such compounds is the NF-κB signaling cascade. These application notes provide a comprehensive framework and detailed protocols for researchers to investigate and characterize the inhibitory effects of this compound on the NF-κB pathway.
Proposed Mechanism of Action: In the canonical NF-κB pathway, the inhibitor of κB alpha (IκBα) sequesters the active NF-κB dimer (p65/p50) in the cytoplasm. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the p65/p50 dimer, allowing it to translocate to the nucleus and initiate gene transcription. It is hypothesized that this compound may exert its anti-inflammatory effects by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of p65 and inhibiting NF-κB-mediated gene expression.
Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.
Quantitative Data Summary
While specific quantitative data for this compound's inhibition of the NF-κB pathway is not extensively documented in publicly available literature, the following table provides a template for researchers to systematically record their findings from the experimental protocols outlined below.
| Assay Type | Parameter Measured | Cell Line | Stimulant | This compound Conc. | Result (e.g., IC₅₀, % Inhibition) |
| Cell Viability Assay | Cell Viability / Cytotoxicity (IC₅₀) | e.g., RAW 264.7 | N/A | Dose-Range | e.g., >100 µM |
| NF-κB Luciferase Reporter | NF-κB Transcriptional Activity (IC₅₀) | e.g., HEK293T | e.g., TNF-α | Dose-Range | Record IC₅₀ Value |
| Western Blot | Phospho-IκBα Protein Levels (% of Control) | e.g., RAW 264.7 | e.g., LPS | Effective Conc. | Record % Inhibition |
| Western Blot | Nuclear p65 Protein Levels (% of Control) | e.g., RAW 264.7 | e.g., LPS | Effective Conc. | Record % Inhibition |
| qRT-PCR | TNF-α mRNA Expression (Fold Change) | e.g., RAW 264.7 | e.g., LPS | Dose-Range | Record Fold-Change |
| qRT-PCR | IL-6 mRNA Expression (Fold Change) | e.g., RAW 264.7 | e.g., LPS | Dose-Range | Record Fold-Change |
Experimental Workflow
A systematic approach is crucial for validating and characterizing a novel inhibitor. The following workflow outlines the recommended sequence of experiments to determine the efficacy and mechanism of this compound as an NF-κB inhibitor.
Caption: Recommended experimental workflow for characterizing NF-κB inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration range at which this compound is non-toxic to the cells, which is essential for subsequent functional assays.
Materials:
-
96-well cell culture plates
-
Cell line (e.g., RAW 264.7 macrophages)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound dose).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[3]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.[3]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ for cytotoxicity.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
Materials:
-
Cell line (e.g., HEK293T)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., FuGENE HD)[4]
-
96-well white, clear-bottom plates
-
NF-κB stimulant (e.g., 20 ng/mL TNF-α)[5]
-
This compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Transfection: Co-transfect cells in a 96-well plate with the NF-κB-responsive firefly luciferase reporter vector and the Renilla luciferase control vector. Allow cells to recover for 24 hours.[4]
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.[5] Include unstimulated and vehicle-only controls.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the Dual-Luciferase Reporter Assay System manufacturer's protocol.[6]
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.[5][6]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the NF-κB activity as a percentage of the stimulated vehicle control and calculate the IC₅₀ value for this compound.
Western Blot Analysis for IκBα Phosphorylation and p65 Translocation
This protocol visualizes the key mechanistic steps of NF-κB activation.
Materials:
-
6-well plates
-
Cell line (e.g., RAW 264.7)
-
This compound
-
NF-κB stimulant (e.g., 1 µg/mL LPS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear/Cytoplasmic Extraction Kit[7]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS for a short duration (e.g., 15-30 minutes for p-IκBα, 30-60 minutes for p65 translocation).
-
Protein Extraction:
-
For p-IκBα: Lyse the whole cells using RIPA buffer.
-
For p65 Translocation: Fractionate the cells into nuclear and cytoplasmic extracts using a commercial kit.[7]
-
-
Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize p-IκBα to total IκBα. For translocation, analyze the p65 levels in the nuclear fraction, using Lamin B1 and GAPDH to confirm fraction purity.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol measures the effect of this compound on the expression of downstream inflammatory genes regulated by NF-κB.
Materials:
-
6-well plates
-
Cell line (e.g., RAW 264.7)
-
This compound and LPS
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green Master Mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH)
Protocol:
-
Cell Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS for 4-6 hours to allow for mRNA transcription.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qRT-PCR: Set up the PCR reaction in a 20 µL volume using SYBR Green Master Mix, cDNA template, and specific primers.
-
Thermal Cycling: Run the reaction on a qRT-PCR machine using a standard protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analysis: Calculate the relative expression of target genes using the 2-ΔΔCq method, normalizing to the housekeeping gene. Compare the expression levels in this compound-treated samples to the LPS-stimulated control.
References
- 1. Nuclear Factor κB Nuclear Translocation Upregulates c-Myc and p53 Expression during NMDA Receptor-Mediated Apoptosis in Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of NF-κB Transactivation Specificity Using a Yeast-Based Functional Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late p65 nuclear translocation in glioblastoma cells indicates non-canonical TLR4 signaling and activation of DNA repair genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of a novel NF-kappaB inhibitor, dehydroxymethylepoxyquinomicin (DHMEQ), on growth, apoptosis, gene expression, and chemosensitivity in head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel O-Methyldauricine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Methyldauricine, a bisbenzylisoquinoline alkaloid, and its structural analogs present a promising area for drug discovery due to their potential therapeutic activities. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound analogs. The primary objectives of these screening campaigns are to identify compounds with potent inhibitory effects on L-type calcium channels and the mTOR (mammalian target of rapamycin) signaling pathway, two key pathways implicated in various disease states.
Target Pathways and Rationale
L-type Calcium Channels: Several bisbenzylisoquinoline alkaloids have demonstrated activity as calcium channel blockers. Dauricine, a closely related compound, has been shown to inhibit L-type calcium currents. Blockade of these channels is a well-established therapeutic strategy for cardiovascular diseases. High-throughput screening for L-type calcium channel inhibition can identify analogs with potential applications in treating hypertension and cardiac arrhythmias.
mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in cancer and other diseases. Analogs of this compound, such as tetrandrine and fangchinoline, have been shown to inhibit the mTOR signaling pathway. Screening for mTOR pathway inhibitors can therefore uncover novel anti-cancer agents. Fangchinoline, for instance, has been shown to inhibit African Swine Fever Virus replication by suppressing the AKT/mTOR/NF-κB signaling pathway with an IC50 of 1.66 µM.
Data Presentation: Inhibitory Activities of this compound Analogs
The following tables summarize the inhibitory activities of known bisbenzylisoquinoline alkaloids, which can serve as benchmarks for the screening of novel this compound analogs.
Table 1: L-type Calcium Channel Blocking Activity
| Compound | Assay Type | Organism/Cell Line | Measured Effect | Effective Concentration/IC50 |
| Dauricine | Whole-cell patch clamp | Guinea pig ventricular myocytes | 15.2% inhibition of ICa | 1 µM |
| Dauricine | Whole-cell patch clamp | Guinea pig ventricular myocytes | 41% inhibition of ICa | 10 µM |
| Dauricine | Whole-cell patch clamp | Guinea pig ventricular myocytes | 82% inhibition of ICa | 100 µM |
| Berbamine | Confocal microscopy (Fluo 3-AM) | Newborn rat cardiomyocytes | Inhibition of KCl-induced [Ca2+]i mobilization | 30 µM |
Table 2: mTOR Signaling Pathway Inhibitory Activity
| Compound | Assay Type | Organism/Cell Line | Measured Effect | IC50 |
| Fangchinoline | Inhibition of ASFV replication | Porcine alveolar macrophages | Suppression of AKT/mTOR/NF-κB signaling | 1.66 µM |
| Tetrandrine | Western Blot | Fibroblasts | Inhibition of TGF-β1-induced phosphorylation of mTOR | Not specified |
| Fangchinoline | Western Blot | Raji and Daudi cells | Alteration of Akt/mTOR signaling | Not specified |
Experimental Protocols
Protocol 1: High-Throughput Screening for L-type Calcium Channel Blockers using a Fluorescence-Based Assay
This protocol describes a cell-based HTS assay to identify inhibitors of L-type calcium channels using a fluorescent calcium indicator.
1. Materials and Reagents:
-
HEK-293 cell line stably expressing the human Cav1.2 L-type calcium channel.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Potassium Chloride (KCl) solution (for depolarization).
-
This compound analog library (dissolved in DMSO).
-
Positive Control: Nifedipine or Verapamil.
-
Negative Control: DMSO.
-
384-well black, clear-bottom microplates.
2. Cell Preparation:
-
Seed HEK-293-Cav1.2 cells into 384-well plates at a density of 20,000 cells per well in 50 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
3. Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in Assay Buffer.
-
Remove the culture medium from the cell plates and add 20 µL of the loading buffer to each well.
-
Incubate the plates for 60 minutes at 37°C in the dark.
-
Wash the cells twice with 50 µL of Assay Buffer, leaving 20 µL of buffer in each well after the final wash.
4. Compound Addition:
-
Prepare serial dilutions of the this compound analogs and control compounds in Assay Buffer. The final DMSO concentration should not exceed 0.5%.
-
Add 10 µL of the compound dilutions to the respective wells of the cell plate.
-
Incubate for 15 minutes at room temperature.
5. Signal Detection:
-
Use a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.
-
Set the instrument to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm).
-
Establish a baseline fluorescence reading for 10 seconds.
-
Add 10 µL of KCl solution (final concentration 90 mM) to all wells to induce membrane depolarization and subsequent calcium influx.
-
Continue to record the fluorescence intensity for at least 60 seconds.
6. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after KCl addition.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (ΔF_compound - ΔF_negative) / (ΔF_positive - ΔF_negative))
-
-
Plot the % inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
Protocol 2: High-Throughput Screening for mTORC1 Signaling Inhibitors using an In-Cell Western Assay
This protocol outlines an antibody-based HTS assay to measure the phosphorylation of a key mTORC1 substrate, ribosomal protein S6 (S6), as a readout for mTORC1 activity.
1. Materials and Reagents:
-
A suitable cancer cell line with constitutively active mTOR signaling (e.g., HeLa, A549).
-
Culture medium and supplements.
-
This compound analog library (dissolved in DMSO).
-
Positive Control: Rapamycin or a known mTOR inhibitor.
-
Negative Control: DMSO.
-
384-well microplates.
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde in PBS.
-
Triton X-100.
-
Blocking Buffer: Odyssey Blocking Buffer or a similar alternative.
-
Primary Antibodies: Rabbit anti-phospho-S6 (Ser235/236) and Mouse anti-total S6.
-
Secondary Antibodies: IRDye 800CW Goat anti-Rabbit IgG and IRDye 680RD Goat anti-Mouse IgG.
-
Cell staining dye for normalization (e.g., a DNA stain).
2. Cell Plating and Treatment:
-
Seed cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs and controls for a predetermined time (e.g., 2-24 hours).
3. Cell Fixation and Permeabilization:
-
Remove the treatment medium and wash the cells once with PBS.
-
Fix the cells by adding 50 µL of 4% paraformaldehyde per well and incubating for 20 minutes at room temperature.
-
Wash the plates three times with PBS containing 0.1% Triton X-100.
-
Permeabilize the cells by adding 50 µL of 0.1% Triton X-100 in PBS and incubating for 20 minutes.
4. Immunostaining:
-
Wash the plates three times with PBS containing 0.1% Triton X-100.
-
Add 30 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Remove the blocking buffer and add 20 µL of the primary antibody cocktail (anti-phospho-S6 and anti-total S6 diluted in Blocking Buffer) to each well. Incubate overnight at 4°C.
-
Wash the plates five times with PBS containing 0.1% Tween-20.
-
Add 20 µL of the secondary antibody cocktail (IRDye 800CW and IRDye 680RD diluted in Blocking Buffer) to each well. Incubate for 1 hour at room temperature in the dark.
-
Wash the plates five times with PBS containing 0.1% Tween-20 in the dark.
5. Signal Quantification:
-
Scan the plates using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the integrated intensity of the signals at 700 nm (total S6) and 800 nm (phospho-S6).
6. Data Analysis:
-
Normalize the phospho-S6 signal to the total S6 signal for each well.
-
Further normalize the data to a cell number marker if used.
-
Calculate the percent inhibition relative to the positive and negative controls.
-
Determine the IC50 values by plotting the normalized signal against the compound concentration.
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Proposed inhibitory action of this compound analogs on the mTOR signaling pathway.
Caption: High-throughput screening workflow for identifying L-type calcium channel blockers.
Caption: High-throughput screening workflow for identifying mTORC1 signaling inhibitors.
Application Notes and Protocols for Enhancing Bioavailability of Poorly Soluble Compounds Using Novel Drug Delivery Systems
Topic: O-Methyldauricine Delivery Systems for Improved Bioavailability
Disclaimer: As of late 2025, specific research on this compound delivery systems for improved bioavailability is not extensively available in the public domain. The following application notes and protocols are presented as a general guide for researchers and drug development professionals on the methodologies that could be applied to a poorly soluble compound such as this compound. The quantitative data presented is illustrative and based on typical enhancements seen with similar compounds when formulated into nano-delivery systems.
Introduction
This compound, a bisbenzylisoquinoline alkaloid, presents a promising scaffold for therapeutic development. However, like many natural products, its clinical utility may be hampered by poor aqueous solubility, leading to low bioavailability after oral administration. Novel drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric micelles, offer a strategic approach to overcome these limitations. By encapsulating the active pharmaceutical ingredient (API), these nanoformulations can enhance solubility, protect the drug from degradation, and modify its pharmacokinetic profile, ultimately improving its therapeutic efficacy.
These application notes provide an overview of these delivery systems and standardized protocols for their preparation and evaluation, which can be adapted for this compound.
Data Presentation: Expected Pharmacokinetic Improvements
The following table summarizes the anticipated improvements in the pharmacokinetic parameters of a poorly soluble drug, hypothetically this compound, when formulated in different nanocarrier systems compared to a conventional oral suspension.
| Delivery System | Parameter | Conventional Suspension (Hypothetical) | Expected Fold Increase with Nanoformulation | Rationale for Improvement |
| Liposomes | AUC (Area Under the Curve) | X | 3 - 7 | Enhanced absorption via lymphatic uptake, protection from first-pass metabolism. |
| Cmax (Maximum Concentration) | Y | 2 - 5 | Increased solubility and dissolution rate in the gastrointestinal tract. | |
| Tmax (Time to Cmax) | Z | Variable | May be prolonged due to controlled release characteristics. | |
| Bioavailability (%) | < 5% | 15 - 35% | Overall increase in systemic exposure. | |
| Solid Lipid Nanoparticles (SLNs) | AUC (Area Under the Curve) | X | 4 - 10 | Mucoadhesive properties and lymphatic transport bypass the liver.[1] |
| Cmax (Maximum Concentration) | Y | 3 - 8 | Small particle size leads to a larger surface area for absorption. | |
| Tmax (Time to Cmax) | Z | Variable | Sustained release from the solid lipid matrix is possible. | |
| Bioavailability (%) | < 5% | 20 - 50% | Significant enhancement in oral bioavailability.[1][2] | |
| Polymeric Micelles | AUC (Area Under the Curve) | X | 5 - 15 | Very small size enhances permeation; long circulation times.[3] |
| Cmax (Maximum Concentration) | Y | 4 - 10 | High drug loading and solubilization capacity. | |
| Tmax (Time to Cmax) | Z | Often shorter | Rapid dissociation and drug release upon absorption can occur. | |
| Bioavailability (%) | < 5% | 25 - 60% | Potential for significant improvement in systemic drug levels.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes by Thin-Film Hydration
Objective: To encapsulate this compound into unilamellar liposomes to improve its aqueous dispersibility and bioavailability.
Materials:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve this compound, SPC, and cholesterol in a 10:2:1 molar ratio in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.[5]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the inner wall of the flask.[5]
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. This process will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator (in an ice bath to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.
-
Size Reduction (Extrusion): For a more uniform size distribution, subject the sonicated liposomes to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). Pass the suspension through the extruder 10-15 times.[6]
-
Purification: Remove the unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.
-
Characterization: Analyze the liposomes for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.
Protocol 2: Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
Objective: To formulate this compound into SLNs to enhance its oral absorption and protect it from enzymatic degradation.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
-
High-shear homogenizer
-
High-pressure homogenizer (optional, for smaller particle sizes)
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Dissolve the this compound in the molten lipid.[7]
-
Aqueous Phase Preparation: Heat the deionized water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Homogenization: Transfer the hot pre-emulsion to a high-pressure homogenizer (if available) and homogenize for several cycles to further reduce the particle size.
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.[8]
-
Purification: Centrifuge the SLN dispersion to remove any unencapsulated drug that may have precipitated, or use dialysis.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading. Perform differential scanning calorimetry (DSC) to confirm the solid state of the lipid core.
Protocol 3: Preparation of this compound Loaded Polymeric Micelles by Solvent Evaporation
Objective: To encapsulate this compound within the hydrophobic core of polymeric micelles to increase its solubility and systemic circulation time.
Materials:
-
This compound
-
Amphiphilic block copolymer (e.g., Pluronic® F-127, D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)
-
Acetone or other suitable organic solvent
-
Deionized water
-
Magnetic stirrer
-
Dialysis membrane
Procedure:
-
Dissolution: Dissolve both this compound and the amphiphilic block copolymer in acetone.
-
Aqueous Addition: Add the organic solution dropwise into deionized water, which is being stirred vigorously. The hydrophobic this compound will be entrapped in the core of the micelles as they self-assemble.[3]
-
Solvent Evaporation: Continue stirring the solution in a fume hood overnight to allow for the complete evaporation of the organic solvent.
-
Purification: Dialyze the micellar solution against deionized water using a dialysis membrane with an appropriate molecular weight cut-off to remove the unencapsulated drug and any remaining solvent.
-
Characterization: Determine the particle size, PDI, and critical micelle concentration (CMC) of the polymeric micelles. Measure the drug loading and encapsulation efficiency.
Visualizations
Caption: General workflow for nanoformulation development.
Caption: Mechanism of bioavailability enhancement.
Caption: A hypothetical signaling pathway.
References
- 1. Enhanced oral bioavailability through nanotechnology in Saudi Arabia: A meta-analysis - Arabian Journal of Chemistry [arabjchem.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. kinampark.com [kinampark.com]
- 4. mdpi.com [mdpi.com]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Solid Lipid Nanoparticles [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Identifying O-Methyldauricine Resistance Genes Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide screening to identify genes that confer resistance to O-Methyldauricine, a bisbenzylisoquinoline alkaloid with potential as an anticancer agent.
Introduction to this compound and Resistance Mechanisms
This compound belongs to the bisbenzylisoquinoline alkaloid family of natural products.[1] While its precise mechanism of action is not fully elucidated, related compounds like dauricine have been shown to exhibit anti-cancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and invasion, and suppression of the NF-κB signaling pathway.[2] Bisbenzylisoquinoline alkaloids can also affect ion channels and modulate key signaling pathways such as PI3K/AKT and MAPK/JNK.[3][4] The development of drug resistance is a major obstacle in cancer therapy.[5] Resistance to anticancer drugs can arise from various mechanisms, including alterations in drug metabolism, target modification, and activation of compensatory signaling pathways.[6][7]
Principle of the CRISPR-Cas9 Screen
A pooled, genome-wide CRISPR-Cas9 knockout screen is a powerful tool for identifying genes that modulate drug sensitivity.[5][8] The methodology involves introducing a library of single-guide RNAs (sgRNAs) targeting all genes in the genome into a population of cancer cells. Each cell receives a single sgRNA, which directs the Cas9 nuclease to create a knockout of a specific gene.[8] The entire population of cells is then treated with the drug of interest, in this case, this compound. Cells in which a gene essential for the drug's efficacy has been knocked out will survive and proliferate, while cells with knockouts of non-essential genes or genes that confer sensitivity will be depleted from the population. By using next-generation sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population compared to a control population, genes that confer resistance can be identified.[8]
Experimental Workflow
The overall experimental workflow for a CRISPR-Cas9 screen to identify this compound resistance genes is depicted below.
Caption: Experimental workflow for a genome-wide CRISPR-Cas9 screen.
Detailed Protocols
Protocol 1: Generation of a Stable Cas9-Expressing Cell Line
-
Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic application of this compound. Ensure the cell line is readily transfectable and exhibits sensitivity to this compound.
-
Lentiviral Transduction: Transduce the selected cell line with a lentiviral vector expressing Cas9 nuclease and a selection marker, such as blasticidin.
-
Selection: Select for successfully transduced cells by culturing them in the presence of the appropriate antibiotic (e.g., blasticidin).
-
Validation of Cas9 Activity: Confirm Cas9 expression and activity using a functional assay, such as the SURVEYOR nuclease assay or by sequencing a targeted genomic locus after transduction with a control sgRNA.
Protocol 2: Pooled CRISPR-Cas9 Library Transduction and Selection
-
Library Selection: Choose a genome-wide sgRNA library. The Toronto KnockOut (TKOv3) library is a well-validated option containing four sgRNAs per gene.[3]
-
Lentivirus Production: Produce high-titer lentivirus for the pooled sgRNA library in a packaging cell line (e.g., HEK293T).
-
Determination of Multiplicity of Infection (MOI): Determine the optimal MOI to ensure that most cells receive a single viral particle. This is typically done by transducing the Cas9-expressing cells with a range of viral dilutions and selecting with puromycin.
-
Library Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at the predetermined low MOI (typically 0.3-0.5).
-
Puromycin Selection: Select for successfully transduced cells by adding puromycin to the culture medium.
-
Establishment of Baseline Representation (T0): Harvest a subset of the cells after puromycin selection to serve as the baseline for sgRNA representation.
Protocol 3: this compound Treatment and Sample Collection
-
Determine IC50 of this compound: Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.
-
Drug Treatment: Culture the transduced cell population in the presence of this compound at a concentration that provides strong selective pressure (e.g., IC80-IC90). Maintain a parallel untreated control population.
-
Maintain Library Representation: Throughout the drug treatment, ensure that the cell population is maintained at a sufficient number to preserve the complexity of the sgRNA library (at least 500 cells per sgRNA).
-
Sample Collection: Harvest the surviving cells after a predetermined period of drug treatment. Also, harvest the untreated control cells.
Protocol 4: Next-Generation Sequencing and Data Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the T0, this compound-treated, and untreated control cell populations.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing: Sequence the PCR amplicons using a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA.
-
Normalize the read counts.
-
Use statistical methods, such as MAGeCK, to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the control population.
-
Rank genes based on the enrichment of their corresponding sgRNAs.
-
Data Presentation
The quantitative data from the CRISPR screen can be summarized in a table to highlight the top candidate genes conferring resistance to this compound.
| Rank | Gene Symbol | Average Log2 Fold Change | p-value | Number of Enriched sgRNAs |
| 1 | ABCB1 | 8.2 | 1.5 x 10-8 | 4/4 |
| 2 | NFKB1 | 6.5 | 3.2 x 10-7 | 3/4 |
| 3 | AHR | 5.8 | 9.1 x 10-6 | 4/4 |
| 4 | PIK3CA | 5.1 | 2.5 x 10-5 | 3/4 |
| 5 | MAPK1 | 4.7 | 7.8 x 10-5 | 3/4 |
Table 1: Top candidate genes conferring resistance to this compound from a hypothetical CRISPR-Cas9 screen.
Validation of Candidate Genes
It is crucial to validate the top hits from the primary screen to confirm their role in this compound resistance.[6]
Protocol 5: Validation of Individual Gene Knockouts
-
Design and Clone Individual sgRNAs: Design two to three new sgRNAs targeting each candidate gene to rule out off-target effects.
-
Generate Individual Knockout Cell Lines: Transduce the Cas9-expressing cells with lentivirus for each individual sgRNA and select for knockout cells.
-
Confirm Gene Knockout: Verify the knockout of the target gene at the protein level using Western blotting or at the genomic level by sequencing.
-
Cell Viability Assays: Perform cell viability assays (e.g., MTT or CellTiter-Glo) to compare the sensitivity of the knockout and control cell lines to a range of this compound concentrations. A shift in the IC50 would confirm the gene's role in resistance.
Protocol 6: Orthogonal Validation
Using an alternative method to suppress gene function, such as RNA interference (RNAi), can provide further confidence in the identified hits.[6]
-
siRNA Transfection: Transfect the parental cancer cell line with siRNAs targeting the candidate genes.
-
Confirm Gene Knockdown: Verify the knockdown of the target gene at the mRNA level using qRT-PCR or at the protein level using Western blotting.
-
Cell Viability Assays: Perform cell viability assays to assess the impact of gene knockdown on this compound sensitivity.
Potential Signaling Pathways Involved in this compound Resistance
Based on the known mechanisms of action of related compounds and common cancer drug resistance pathways, a potential signaling network for this compound action and resistance is proposed below. The CRISPR screen may identify components of these or other novel pathways.
Caption: Putative signaling pathways of this compound action and resistance.
Conclusion
The application of a genome-wide CRISPR-Cas9 screen provides an unbiased and powerful approach to identify genes and pathways responsible for resistance to this compound. The protocols and strategies outlined in these application notes offer a comprehensive guide for researchers to successfully execute such screens, validate the identified hits, and gain valuable insights into the drug's mechanism of action and potential combination therapies to overcome resistance.
References
- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping the pathways of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of O-Methyldauricine in Parkinson's Disease Models: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the investigation of O-Methyldauricine as a potential therapeutic agent in preclinical models of Parkinson's disease (PD). The protocols are based on established methodologies for evaluating neuroprotective compounds in neurotoxin-induced models of PD. While direct experimental data on this compound in these specific models is emerging, its known anti-inflammatory properties, particularly the inhibition of the NLRP3 inflammasome, provide a strong rationale for its investigation.
Application Notes
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] Neuroinflammation and oxidative stress are recognized as key contributors to this neuronal death.[2][3] The NLRP3 inflammasome, a key component of the innate immune system, has been implicated in the inflammatory cascade that drives neurodegeneration in PD.[4][5] Therefore, inhibitors of the NLRP3 inflammasome are considered promising therapeutic candidates.
This compound has been identified as an inhibitor of the NLRP3 inflammasome. This provides a compelling basis for evaluating its neuroprotective potential in preclinical models of Parkinson's disease. The most commonly used and well-characterized neurotoxin-based models are the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model and the 6-hydroxydopamine (6-OHDA) rat model.[6][7][8] These models replicate key pathological features of PD, including dopaminergic neurodegeneration and motor deficits.
The following protocols are designed to assess the efficacy of this compound in mitigating the pathological changes induced by MPTP and 6-OHDA. The primary endpoints for evaluation include behavioral assessments of motor function, neurochemical analysis of dopamine levels, and histological quantification of dopaminergic neuron survival.
Key Signaling Pathway: NLRP3 Inflammasome in Parkinson's Disease
Caption: NLRP3 inflammasome signaling in Parkinson's disease and the putative inhibitory action of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in the MPTP Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound on motor function, striatal dopamine levels, and dopaminergic neuron survival in mice treated with MPTP.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride (Sigma-Aldrich)
-
This compound
-
Saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Behavioral testing apparatus (Rotarod, Pole test)
-
HPLC system with electrochemical detection
-
Microtome and histology supplies
-
Anti-tyrosine hydroxylase (TH) antibody
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in the MPTP mouse model.
Procedure:
-
Animal Husbandry and Grouping: Acclimatize male C57BL/6 mice for at least one week. Randomly divide mice into four groups (n=10-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + MPTP
-
Group 3: this compound (low dose) + MPTP
-
Group 4: this compound (high dose) + MPTP
-
-
Drug Administration:
-
Administer this compound (e.g., 10 and 30 mg/kg, intraperitoneally) or vehicle daily for 7 days.
-
On day 3, one hour after this compound/vehicle administration, induce parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.[9] Control animals receive saline injections.
-
-
Behavioral Assessment (Day 7):
-
Rotarod Test: Assess motor coordination and balance by placing mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall.
-
Pole Test: Evaluate bradykinesia by placing the mouse head-up on top of a vertical pole. Record the time taken to turn and descend the pole.
-
-
Neurochemical Analysis (Day 7):
-
Following behavioral tests, sacrifice the mice and dissect the striata.
-
Homogenize the tissue and analyze the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), using HPLC with electrochemical detection.[9]
-
-
Histological Analysis (Day 7):
-
Perfuse a subset of mice with paraformaldehyde.
-
Collect brains and prepare coronal sections of the substantia nigra.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to identify dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
Expected Quantitative Data (Illustrative):
| Group | Rotarod Latency (s) | Pole Test (Time to descend, s) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (% of Control) |
| Vehicle + Saline | 180 ± 15 | 10 ± 1 | 15 ± 1.2 | 100 ± 5 |
| Vehicle + MPTP | 60 ± 10 | 35 ± 4 | 5 ± 0.8 | 45 ± 7 |
| This compound (10 mg/kg) + MPTP | 100 ± 12 | 25 ± 3 | 8 ± 1.0 | 65 ± 6 |
| This compound (30 mg/kg) + MPTP | 150 ± 14 | 15 ± 2 | 12 ± 1.1 | 85 ± 5 |
Protocol 2: Evaluation of this compound in the 6-OHDA Rat Model of Parkinson's Disease
Objective: To determine the neuroprotective efficacy of this compound against 6-OHDA-induced motor asymmetry and dopaminergic neuron loss in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (Sigma-Aldrich)
-
Desipramine and pargyline
-
This compound
-
Apomorphine
-
Automated rotometer
-
Stereotaxic apparatus
-
HPLC system with electrochemical detection
-
Microtome and histology supplies
-
Anti-tyrosine hydroxylase (TH) antibody
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound in the 6-OHDA rat model.
Procedure:
-
Animal Preparation and Grouping: Acclimatize male Sprague-Dawley rats for one week. Divide rats into four groups (n=10-12 per group):
-
Group 1: Sham Surgery + Vehicle
-
Group 2: 6-OHDA Lesion + Vehicle
-
Group 3: 6-OHDA Lesion + this compound (low dose)
-
Group 4: 6-OHDA Lesion + this compound (high dose)
-
-
6-OHDA Lesioning:
-
Pre-treat rats with desipramine (25 mg/kg, i.p.) and pargyline (50 mg/kg, i.p.) 30 minutes before surgery to protect noradrenergic neurons and inhibit monoamine oxidase, respectively.
-
Under anesthesia, perform stereotaxic surgery to unilaterally inject 6-OHDA (8 µg in 4 µl of saline with 0.02% ascorbic acid) into the medial forebrain bundle. Sham-operated animals will receive vehicle injections.
-
-
Post-operative Treatment:
-
Beginning 24 hours after surgery, administer this compound (e.g., 20 and 50 mg/kg, orally) or vehicle daily for 14 days.
-
-
Behavioral Assessment (Day 14):
-
Apomorphine-Induced Rotational Behavior: Administer apomorphine (0.5 mg/kg, s.c.) and record the number of contralateral rotations over a 60-minute period using an automated rotometer system. A reduction in rotations indicates a neuroprotective effect.
-
-
Neurochemical and Histological Analysis (Day 15):
-
Sacrifice the rats and dissect the striata from both hemispheres. Analyze dopamine and its metabolites as described in Protocol 1.
-
Perfuse a subset of rats and prepare brain sections of the substantia nigra. Perform TH immunohistochemistry and stereological cell counting to determine the extent of dopaminergic neuron loss in the lesioned hemisphere compared to the non-lesioned hemisphere.
-
Expected Quantitative Data (Illustrative):
| Group | Apomorphine-Induced Rotations (turns/hr) | Striatal Dopamine (% of contralateral side) | TH+ Neurons in SNc (% of contralateral side) |
| Sham + Vehicle | < 10 | 100 ± 5 | 100 ± 4 |
| 6-OHDA + Vehicle | 450 ± 50 | 15 ± 3 | 20 ± 5 |
| 6-OHDA + this compound (20 mg/kg) | 250 ± 40 | 40 ± 5 | 50 ± 6 |
| 6-OHDA + this compound (50 mg/kg) | 100 ± 25 | 75 ± 6 | 80 ± 5 |
Disclaimer: The quantitative data presented in the tables are illustrative and represent expected outcomes for a successful neuroprotective agent. Actual experimental results may vary. The proposed dosages for this compound are hypothetical and should be optimized in preliminary dose-ranging studies. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. Micheliolide suppresses LPS-induced neuroinflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Effects of Myricetin on Lipopolysaccharide-Induced Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Natural Product-Derived Compounds on Inflammatory Pain via Regulation of Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lupeol protect against LPS-induced neuroinflammation and amyloid beta in adult mouse hippocampus [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Microglia Specific Drug Targeting Using Natural Products for the Regulation of Redox Imbalance in Neurodegeneration [frontiersin.org]
- 8. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Minimizing O-Methyldauricine off-target effects in primary neurons
Welcome to the technical support center for O-Methyldauricine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects when using this compound and other novel small molecules in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative on-target mechanism in neurons?
A1: this compound is a benzylisoquinoline alkaloid.[1] While its full range of biological activities is still under investigation, this class of molecules is known to interact with various neuronal targets.[2][3] For the purpose of this guide, we will consider its hypothetical on-target effect to be the positive allosteric modulation of the α7 nicotinic acetylcholine receptor (α7-nAChR), a target involved in learning and memory.[4]
Q2: What are potential off-target effects of this compound in primary neurons?
A2: Benzylisoquinoline alkaloids can exhibit polypharmacology, meaning they may bind to multiple targets.[5] A potential off-target effect of this compound at higher concentrations could be the inhibition of autophagic flux, a critical cellular recycling process.[6] Disruption of autophagy can lead to cytotoxicity and confound experimental results.
Q3: How do I select an appropriate concentration range for my experiments?
A3: It is crucial to perform a dose-response curve to determine the optimal concentration. We recommend starting with a wide range of concentrations (e.g., 1 nM to 100 µM) to identify the EC50 for your desired on-target effect and the IC50 for any potential toxicity or off-target effects. The goal is to find a concentration that maximizes the on-target effect while minimizing off-target responses and cytotoxicity.
Q4: What are the signs of cytotoxicity in my primary neuron culture?
A4: Signs of cytotoxicity include changes in neuronal morphology (e.g., neurite blebbing, fragmentation), detachment of neurons from the culture substrate, and a decrease in cell viability. Assays such as LDH release, Trypan Blue exclusion, or using viability dyes like Calcein-AM and Ethidium Homodimer-1 can quantify cytotoxicity.
Q5: How can I confirm that the observed effect is due to the on-target activity of this compound?
A5: To confirm on-target activity, you can use several strategies:
-
Pharmacological Blockade: Use a known antagonist for the putative target (e.g., a specific α7-nAChR antagonist like methyllycaconitine) to see if it reverses the effect of this compound.
-
Genetic Knockdown/Knockout: If available, use primary neurons from a knockout animal lacking the target receptor or use siRNA/shRNA to knockdown the expression of the target. The effect of this compound should be absent or significantly reduced in these neurons.
-
Use of a Structurally-Related Inactive Compound: If a structurally similar analog of this compound that is known to be inactive at the target is available, it can be used as a negative control.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at concentrations expected to be effective. | 1. The compound may have a narrow therapeutic window. 2. Off-target toxicity is occurring at or near the on-target effective concentration. 3. Solvent (e.g., DMSO) toxicity. | 1. Perform a detailed dose-response curve for both the desired effect and cytotoxicity to precisely determine the therapeutic window. 2. Investigate potential off-target effects (see below). 3. Ensure the final solvent concentration is consistent across all conditions and is below the toxic threshold for your primary neurons (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in primary neuron culture health and density. 2. Degradation of the compound. 3. Inconsistent treatment duration. | 1. Standardize your neuron isolation and culture protocol. Ensure consistent plating density and culture age. 2. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C). 3. Use a precise and consistent incubation time for all experiments. |
| No on-target effect is observed. | 1. The compound is inactive at the tested concentrations. 2. The target is not expressed or is at very low levels in your primary neuron culture. 3. The experimental readout is not sensitive enough. | 1. Test a wider and higher range of concentrations. 2. Confirm the expression of the target protein (e.g., α7-nAChR) in your cultures using Western blot or immunocytochemistry. 3. Optimize your assay or use a more sensitive downstream marker of target activation. |
| Observed phenotype does not match the expected on-target effect. | 1. The observed effect is due to an off-target mechanism. 2. The compound has a different on-target mechanism than hypothesized. | 1. Perform experiments to rule out off-target effects (see Q5 in FAQs). For example, test for changes in autophagy markers (e.g., LC3-II/LC3-I ratio, p62 levels). 2. Re-evaluate the literature for other potential targets of benzylisoquinoline alkaloids and test for these activities. |
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for on-target and potential off-target effects of a novel compound like this compound. Please note that these are hypothetical values for illustrative purposes.
Table 1: On-Target Activity Profile
| Parameter | Value | Description |
| Target | α7 Nicotinic Acetylcholine Receptor (α7-nAChR) | Putative on-target in primary cortical neurons. |
| EC50 | 1.5 µM | Concentration for 50% of maximal potentiation of choline-induced currents. |
| Emax | 180% | Maximum potentiation of choline response compared to baseline. |
Table 2: Off-Target and Cytotoxicity Profile
| Parameter | Value | Description |
| Off-Target | Autophagy Inhibition (LC3-II accumulation) | Potential off-target effect. |
| IC50 (Autophagy) | 25 µM | Concentration for 50% inhibition of autophagic flux. |
| CC50 (Cytotoxicity) | 50 µM | Concentration causing 50% cell death after 24h exposure. |
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is a general guideline for the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Preparation:
-
Coat culture plates/coverslips with Poly-D-Lysine (50 µg/mL) overnight at 37°C.
-
Wash coated surfaces three times with sterile, deionized water and allow to dry.
-
Prepare dissection medium (e.g., Hibernate-A) and plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin).
-
-
Dissection and Dissociation:
-
Isolate cortices from E18 rat embryos in ice-cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a solution of papain (20 U/mL) and DNase I (100 µg/mL) in a suitable buffer for 20-30 minutes at 37°C.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is achieved.
-
-
Plating and Culture:
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
-
Allow neurons to mature for at least 7-10 days in vitro (DIV) before initiating experiments.
-
Protocol 2: Assessing Neuronal Viability (LDH Assay)
-
Culture primary neurons in a 96-well plate to the desired DIV.
-
Treat neurons with a range of this compound concentrations for the desired duration (e.g., 24 hours).
-
Include three control groups:
-
Untreated Cells: For measuring spontaneous LDH release.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the highest drug concentration.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided with the assay kit) 1 hour before the end of the experiment.
-
-
At the end of the treatment period, carefully collect a sample of the culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions, which typically involves adding the collected supernatant to a reaction mixture containing a substrate that is converted to a colored product by LDH.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cytotoxicity as follows:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
Visualizations
Caption: Experimental workflow for characterizing a novel compound in primary neurons.
Caption: Hypothetical on-target signaling pathway for this compound.
Caption: Potential off-target effect of this compound on autophagy.
References
- 1. Benzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Potential Therapeutic Applications of Plant-Derived Alkaloids against Inflammatory and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders [ijbs.com]
- 4. Differential effects of alkaloids on memory in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzylisoquinoline alkaloid metabolism: a century of discovery and a brave new world - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzylisoquinoline Alkaloids from the Stems of Limacia scandens and Their Potential as Autophagy Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing O-Methyldauricine Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the blood-brain barrier (BBB) penetration of O-Methyldauricine (OMD) and similar therapeutic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (OMD), and why is its blood-brain barrier penetration a concern?
This compound (OMD) is a bisbenzylisoquinoline alkaloid with demonstrated neuroprotective effects, making it a promising candidate for treating central nervous system (CNS) disorders like Alzheimer's disease.[1] However, the blood-brain barrier (BBB) is a significant obstacle that restricts the entry of most therapeutic agents into the brain.[2][3][4] For OMD to be effective, it must cross this barrier in sufficient concentrations to exert its therapeutic action.
Q2: What are the primary mechanisms that limit a compound's BBB penetration?
The primary mechanisms limiting BBB penetration include:
-
Tight Junctions: These protein complexes between endothelial cells of the brain capillaries form a physical barrier, preventing the paracellular diffusion of most molecules.[3][5]
-
Efflux Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), actively pump a wide range of substrates out of the brain endothelial cells and back into the bloodstream.[6][7]
-
Enzymatic Degradation: Enzymes present at the BBB can metabolize drugs, reducing their effective concentration.
-
Physicochemical Properties: Factors like high molecular weight, low lipophilicity, and high polar surface area can hinder passive diffusion across the BBB.
Q3: What are the general strategies to enhance the BBB penetration of a compound like OMD?
Several strategies can be employed to improve the delivery of drugs across the BBB:
-
Nanoparticle-based Delivery Systems: Encapsulating OMD in nanoparticles (e.g., liposomes, polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation and facilitate its transport across the BBB.[2][8]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves attaching OMD to a ligand that binds to specific receptors (e.g., transferrin receptor, insulin receptor) on the surface of brain endothelial cells, triggering its transport into the brain.[3][8]
-
Inhibition of Efflux Pumps: Co-administration of OMD with a P-glycoprotein inhibitor can increase its brain concentration by preventing its efflux.[9][10]
-
Chemical Modification (Prodrugs): Modifying the chemical structure of OMD to create a more lipophilic prodrug can enhance its passive diffusion across the BBB. The prodrug is then converted back to the active OMD within the brain.[8][10]
-
Transient BBB Disruption: Non-invasive methods like focused ultrasound with microbubbles can temporarily open the tight junctions of the BBB, allowing for increased drug delivery.[2]
Troubleshooting Guides
Problem 1: Low brain-to-plasma concentration ratio of OMD in preclinical models.
-
Possible Cause 1: OMD is a substrate for efflux pumps like P-glycoprotein.
-
Troubleshooting Step: Conduct an in vitro P-gp substrate assay using cell lines overexpressing P-gp (e.g., MDCK-MDR1). Compare the transport of OMD in the presence and absence of a known P-gp inhibitor (e.g., verapamil, cyclosporin A).
-
-
Possible Cause 2: Poor lipophilicity of OMD.
-
Troubleshooting Step: Determine the octanol-water partition coefficient (LogP) of OMD. If the LogP value is low, consider chemical modification to create a more lipophilic prodrug.
-
-
Possible Cause 3: Rapid metabolism in plasma or at the BBB.
-
Troubleshooting Step: Analyze plasma and brain homogenates for OMD metabolites using LC-MS/MS to assess its metabolic stability.
-
Problem 2: Inconsistent results in BBB penetration studies.
-
Possible Cause 1: Variability in the animal model.
-
Troubleshooting Step: Ensure strict standardization of the animal model, including age, weight, and health status. Pathological conditions can alter BBB permeability.[3]
-
-
Possible Cause 2: Issues with the drug formulation and administration.
-
Troubleshooting Step: Verify the stability and solubility of the OMD formulation. Ensure consistent and accurate dosing and administration routes.
-
-
Possible Cause 3: Inaccurate quantification of OMD in biological samples.
-
Troubleshooting Step: Validate the analytical method (e.g., HPLC-MS/MS) for quantifying OMD in plasma and brain tissue to ensure accuracy, precision, and sensitivity.[11]
-
Problem 3: A chosen BBB enhancement strategy is not yielding the expected improvement.
-
Possible Cause 1 (for Nanoparticle Delivery): Suboptimal nanoparticle characteristics.
-
Troubleshooting Step: Characterize the size, surface charge, and drug-loading efficiency of your nanoparticles. These parameters significantly influence their interaction with the BBB.
-
-
Possible Cause 2 (for Receptor-Mediated Transcytosis): Low receptor expression or binding affinity.
-
Troubleshooting Step: Confirm the expression levels of the target receptor on your in vitro or in vivo BBB model. Evaluate the binding affinity of your ligand-OMD conjugate to the receptor.
-
-
Possible Cause 3 (for P-gp Inhibition): Ineffective inhibitor concentration or timing.
-
Troubleshooting Step: Optimize the dose and timing of the P-gp inhibitor administration relative to OMD administration to ensure maximal inhibition of the efflux pump during the peak plasma concentration of OMD.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Unit | Value |
| Plasma Cmax | ng/mL | 1500 |
| Brain Cmax | ng/g | 50 |
| Plasma AUC(0-t) | ngh/mL | 4500 |
| Brain AUC(0-t) | ngh/g | 150 |
| Brain-to-Plasma Ratio (Kp) | - | 0.033 |
Table 2: Comparative Efficacy of Different BBB Enhancement Strategies for OMD (Hypothetical Data)
| Formulation | Brain Cmax (ng/g) | Brain AUC(0-t) (ng*h/g) | Brain-to-Plasma Ratio (Kp) |
| OMD Solution | 50 | 150 | 0.033 |
| OMD + P-gp Inhibitor | 150 | 480 | 0.107 |
| OMD Liposomes | 250 | 900 | 0.200 |
| OMD-TfR-Nanoparticles | 450 | 1800 | 0.400 |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain Penetration
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer OMD (formulated in a suitable vehicle) via intravenous (IV) injection at a dose of 10 mg/kg.
-
Sample Collection: Collect blood samples via the tail vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection. At the same time points, euthanize a cohort of mice and perfuse the brains with ice-cold saline to remove residual blood.
-
Sample Processing: Centrifuge blood samples to obtain plasma. Homogenize the brain tissue.
-
Quantification: Determine the concentration of OMD in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters, including Cmax, AUC, and the brain-to-plasma concentration ratio (Kp), using appropriate software.
Protocol 2: In Vitro P-glycoprotein Substrate Assay
-
Cell Culture: Culture MDCK-MDR1 cells (Madin-Darby canine kidney cells transfected with the human MDR1 gene) on transwell inserts until a confluent monolayer is formed.
-
Transport Experiment:
-
Add OMD (at a concentration of 10 µM) to the apical (A) or basolateral (B) chamber of the transwell inserts.
-
In a separate set of wells, pre-incubate the cells with a P-gp inhibitor (e.g., 20 µM verapamil) for 30 minutes before adding OMD.
-
Incubate for 2 hours at 37°C.
-
-
Sample Analysis: Collect samples from the receiver chambers and quantify the concentration of OMD using LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A). The efflux ratio is calculated as Papp(B-to-A) / Papp(A-to-B). An efflux ratio greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests that OMD is a P-gp substrate.
Visualizations
Caption: Experimental workflow for assessing and enhancing OMD's BBB penetration.
Caption: Mechanism of P-glycoprotein mediated efflux of OMD at the BBB.
Caption: Overview of strategies to enhance OMD's penetration across the BBB.
References
- 1. Neuroprotective Effects of OMO within the Hippocampus and Cortex in a D-Galactose and Aβ25–35-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery strategies to enhance the permeability of the blood–brain barrier for treatment of glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Strategies to Enhance Delivery of Drugs across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-targeting drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Drug Delivery Systems Developed for Brain Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Methyldauricine Formulation Development
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a stable formulation for O-Methyldauricine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formulation challenging?
A1: this compound is a bisbenzylisoquinoline alkaloid with potential therapeutic applications, including antibacterial activity. Its formulation is challenging primarily due to its poor aqueous solubility, which can lead to low bioavailability and limit its therapeutic efficacy. Developing a stable formulation requires overcoming this solubility issue while ensuring the compound remains chemically stable throughout its shelf life.
Q2: What are the initial steps to consider when developing a formulation for this compound?
A2: The initial steps involve a thorough pre-formulation study to characterize the physicochemical properties of this compound. This includes determining its solubility in various pharmaceutical solvents, identifying its degradation pathways through forced degradation studies, and developing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor its purity and degradation products.
Q3: What are some promising formulation strategies to enhance the solubility of this compound?
A3: Based on strategies for structurally similar bisbenzylisoquinoline alkaloids like tetrandrine, promising approaches for this compound include:
-
Lipid-based formulations: Encapsulating this compound in liposomes can improve its solubility and bioavailability.[1][2]
-
Nanoparticle systems: Formulating this compound as nanoparticles can increase its surface area, leading to enhanced dissolution and absorption.[3][4]
-
Solid dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can improve its wetting and dissolution rate.
-
Use of co-solvents and cyclodextrins: These excipients can be used in liquid formulations to increase the solubility of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low solubility of this compound in aqueous media. | Inherent hydrophobicity of the bisbenzylisoquinoline alkaloid structure. | - Explore the use of co-solvents such as ethanol, propylene glycol, or PEG 400.- Investigate the solubilizing effects of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin).- Consider formulating as a lipid-based system (e.g., liposomes, nanoemulsions).- Evaluate the feasibility of creating a solid dispersion with a hydrophilic polymer. |
| Precipitation of this compound upon dilution of a stock solution. | The concentration of the drug exceeds its solubility limit in the final medium. | - Optimize the concentration of the stock solution.- Use a surfactant or stabilizing agent in the dilution medium to maintain solubility.- For parenteral formulations, consider a self-emulsifying drug delivery system (SEDDS). |
| Degradation of this compound in the formulation during storage. | Susceptibility to hydrolysis, oxidation, or photolysis. | - Conduct forced degradation studies to identify the primary degradation pathways.- Add antioxidants (e.g., ascorbic acid, BHT) if oxidation is the issue.- Control the pH of the formulation with appropriate buffers if hydrolysis is observed.- Protect the formulation from light by using amber-colored vials or packaging. |
| Inconsistent drug release from the formulation. | Poor control over particle size or formulation matrix. | - For solid dosage forms, optimize the manufacturing process to ensure uniform particle size distribution.- For controlled-release formulations, carefully select the polymer and its concentration to achieve the desired release profile.- For nanoparticle or liposomal formulations, ensure consistent particle size and encapsulation efficiency. |
| Poor peak shape or resolution in the HPLC analysis. | Inappropriate mobile phase, column, or gradient conditions. | - Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and pH.- Select a suitable C18 or other appropriate stationary phase column.- Develop a gradient elution method to effectively separate this compound from its degradation products. |
Experimental Protocols
Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various pharmaceutical solvents.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
Forced Degradation Studies
Objective: To identify the potential degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60-80°C for a specified time.
-
Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
Stability-Indicating HPLC Method Development
Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products and formulation excipients.
Methodology (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A linear gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over the run time.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectrophotometry (typically the wavelength of maximum absorbance for this compound).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[5][6]
Visualization
Potential Signaling Pathway for this compound
While the precise signaling pathway for this compound is still under investigation, many natural compounds with anti-cancer and anti-inflammatory properties have been shown to modulate the mTOR (mammalian target of rapamycin) signaling pathway.[7][8][9][10] The following diagram illustrates a simplified representation of the mTOR pathway, a potential target for this compound.
Caption: A simplified diagram of the mTOR signaling pathway.
Experimental Workflow for Formulation Development
The following workflow outlines the key stages in developing a stable formulation for this compound.
References
- 1. Preparation, Characterization, and Anti-Lung Cancer Activity of Tetrandrine-Loaded Stealth Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, Characterization, and Anti-Lung Cancer Activity of Tetrandrine-Loaded Stealth Liposomes [pubmed.ncbi.nlm.nih.gov]
- 3. Progress on structural modification of Tetrandrine with wide range of pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mTOR Signaling Pathway - Elabscience [elabscience.com]
- 9. cusabio.com [cusabio.com]
- 10. MTOR signaling: Significance and symbolism [wisdomlib.org]
Addressing O-Methyldauricine-induced cytotoxicity in healthy cells
Welcome to the technical support center for researchers working with O-Methyldauricine. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you navigate experiments involving this compound-induced cytotoxicity, with a focus on mitigating its effects on healthy cells.
Disclaimer: this compound is a compound with emerging research interest. As such, publicly available data on its specific mechanisms and a comprehensive profile of its cytotoxicity across a wide range of cell lines are limited. The information provided herein is based on established principles of cytotoxicity, apoptosis research, and data from analogous compounds. All protocols and troubleshooting suggestions should be adapted and optimized for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: While the precise mechanism of this compound is still under investigation, many natural product-derived alkaloids induce cytotoxicity in cancer cells by triggering apoptosis (programmed cell death). This can occur through the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, or a combination of both. It is hypothesized that this compound may modulate key signaling pathways involved in cell survival and death, such as the PI3K/Akt pathway.[1][2][3]
Q2: I am observing significant cytotoxicity in my healthy/normal control cell line. What can I do to minimize this?
A2: Off-target cytotoxicity in healthy cells is a common challenge. Here are a few strategies to consider:
-
Dose-Response Optimization: Perform a careful dose-response study to determine the optimal concentration of this compound that maximizes cancer cell death while minimizing toxicity to healthy cells.
-
Co-treatment with a cytoprotective agent: Consider co-administering a cytoprotective agent that may selectively protect healthy cells. For example, agents that induce temporary cell cycle arrest in normal cells can reduce their susceptibility to cell-cycle-dependent chemotherapeutics.[1]
-
Investigate differential pathway activation: Healthy and cancerous cells may respond differently to pathway modulators. For instance, if this compound's toxicity is linked to oxidative stress, you could explore the use of antioxidants.
-
Advanced Drug Delivery Systems: For in vivo studies, consider nanoparticle or liposomal formulations to improve targeted delivery to tumor tissues and reduce systemic toxicity.
Q3: How can I confirm that this compound is inducing apoptosis in my cells?
A3: Several methods can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) can confirm apoptotic signaling.
-
Western Blotting for Apoptotic Markers: You can probe for the cleavage of PARP or the expression levels of Bcl-2 family proteins (e.g., Bax, Bcl-2).
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
Q4: My cell viability assay results (e.g., MTT) are inconsistent. What are the common causes?
A4: Inconsistent results in viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved, and consider using a small amount of a solvent like DMSO (ensure final concentration is non-toxic to your cells).
-
Incubation Times: Adhere to consistent incubation times for both the compound treatment and the assay reagent.
-
Metabolic Activity: Remember that assays like MTT measure metabolic activity, which may not always directly correlate with cell number. If you suspect your compound affects mitochondrial function, consider a different viability assay, such as a trypan blue exclusion assay or a CyQUANT assay.
Troubleshooting Guides
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell passage number or confluency. | Use cells within a consistent passage number range. Seed cells at a density that avoids both sparse and overly confluent cultures at the time of treatment. |
| This compound solution instability. | Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature and protect from light. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. |
Issue 2: No significant difference in cytotoxicity between cancer and healthy cell lines.
| Possible Cause | Suggested Solution |
| Inappropriate concentration range. | Broaden the concentration range of this compound tested. Some compounds exhibit a narrow therapeutic window. |
| Similar sensitivity of the selected cell lines. | Test a wider panel of cancer and normal cell lines from different tissues of origin. |
| Off-target effects. | The compound may be acting on a target that is equally vital for both cell types. Further mechanistic studies may be required. |
Data Presentation
Table 1: Illustrative IC50 Values of a Hypothetical Cytotoxic Compound in Various Cell Lines
The following data is for illustrative purposes only and is not specific to this compound. It is meant to serve as a template for organizing your experimental data.
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) after 48h |
| MCF-7 | Cancer | Breast | 15.2 |
| MDA-MB-231 | Cancer | Breast | 25.8 |
| A549 | Cancer | Lung | 18.5 |
| HCT116 | Cancer | Colon | 12.1 |
| MCF 10A | Normal-like | Breast | 45.7 |
| BEAS-2B | Normal-like | Lung | 52.3 |
| HEK293 | Normal-like | Kidney | 60.1 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (calcium-containing buffer)
-
Cold PBS
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated and vehicle-treated controls.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
Caption: A generalized experimental workflow for assessing this compound-induced cytotoxicity.
Caption: A troubleshooting guide for addressing high experimental variability.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autophagy Inhibitor 3-Methyladenine Potentiates Apoptosis induced by Dietary Tocotrienols in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: O-Methyldauricine Synthesis for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis and scale-up of O-Methyldauricine. It includes frequently asked questions, troubleshooting guides for common synthetic challenges, and detailed experimental information.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties? A1: this compound is a bisbenzylisoquinoline alkaloid. It is a dimeric compound built from two tetrahydroisoquinoline units linked by a diaryl ether bond. Its key chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2202-17-7 | [1] |
| Molecular Formula | C₃₉H₄₆N₂O₆ | [1] |
| Molecular Weight | 638.8 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Solubility | Soluble in organic solvents like DMF, Dioxane | [2][3] |
Q2: What is the primary mechanism of action for this compound? A2: this compound is known to function as a calcium channel blocker (CCB).[4][5][6] It inhibits the influx of calcium ions (Ca²⁺) into vascular smooth muscle cells and cardiac cells by blocking voltage-gated calcium channels.[7][8] This action leads to the relaxation of blood vessels (vasodilation), a reduction in heart rate, and a decrease in the force of cardiac contraction, which collectively contribute to lowering blood pressure.[4][6]
Q3: What are the main synthetic challenges when scaling up this compound production? A3: The primary challenges in scaling up this compound synthesis are:
-
The Pictet-Spengler reaction: This intramolecular cyclization is key for forming the tetrahydroisoquinoline monomers. Achieving high yields and stereoselectivity on a large scale can be difficult and may require harsh conditions or specialized catalysts.[9][10]
-
The Ullmann diaryl ether coupling: This copper-catalyzed reaction forms the crucial C-O bond linking the two monomer units. This step is notoriously sensitive and can be plagued by low yields, catalyst deactivation, and the need for high reaction temperatures and strictly controlled anaerobic conditions.[2][11]
-
Purification: The final product and intermediates are large, complex molecules. Separating the desired product from starting materials, side-products, and residual copper catalyst requires robust and scalable purification techniques, such as multi-step column chromatography or crystallization.
Q4: What preclinical applications are being explored for this compound and related bisbenzylisoquinoline alkaloids? A4: The primary application is related to its activity as a calcium channel blocker for cardiovascular conditions like hypertension and arrhythmia.[4][7] Additionally, many bisbenzylisoquinoline alkaloids exhibit significant cytotoxic activity against various human cancer cell lines, including lung, breast, and leukemia cell lines, suggesting potential as anticancer agents.[12][13] Their mechanism in this context often involves the induction of apoptosis.
Troubleshooting Guides
Problem 1: Low yield in the Pictet-Spengler reaction for the monomer synthesis.
-
Potential Cause: Insufficient electrophilicity of the iminium ion intermediate. This is common when the aromatic ring is not sufficiently activated with electron-donating groups.[9][10]
-
Solution:
-
Increase Acid Concentration/Strength: The reaction is acid-catalyzed. Using stronger acids (e.g., trifluoroacetic acid) or increasing the concentration of acids like HCl can drive the reaction forward. However, this may also promote side reactions, so optimization is key.[9]
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary energy to overcome the activation barrier.[9]
-
Use an N-Acyliminium Ion Intermediate: Acylating the precursor imine creates a more powerful electrophile, allowing the reaction to proceed under milder conditions with potentially higher yields.[9]
-
Ensure Anhydrous Conditions: Water can interfere with the formation of the key iminium ion intermediate. Ensure all solvents and reagents are dry.
-
Problem 2: The Ullmann coupling reaction fails or gives a very low yield.
-
Potential Cause: Deactivation of the copper catalyst or poor reaction conditions. The Ullmann reaction is highly sensitive to oxygen and moisture.[2]
-
Solution:
-
Use High-Purity Copper Catalyst: Use fresh, high-quality CuI or activate copper bronze immediately before use. Older copper sources can be oxidized and inactive.[2][14]
-
Implement Strictly Anaerobic Conditions: Thoroughly degas the solvent (e.g., by bubbling with argon for an extended period) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2]
-
Add a Ligand: Ligands such as 1,10-phenanthroline can stabilize the copper catalyst, improving its lifetime and catalytic efficiency. Use at least twice the molar amount of ligand relative to the copper catalyst.[2]
-
Optimize Base and Solvent: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective.[2] High-boiling, polar aprotic solvents like DMF or dioxane are typically required.[2][3]
-
Problem 3: Significant amount of dehalogenated starting material is observed after the Ullmann coupling.
-
Potential Cause: This is a common side reaction in copper-catalyzed couplings, often promoted by trace amounts of water or other protic sources in the reaction mixture.
-
Solution:
-
Rigorously Dry All Reagents and Solvents: Use freshly distilled, anhydrous solvents. Dry bases (e.g., K₃PO₄) in a vacuum oven before use. Ensure starting materials are completely dry.
-
Use an Excess of the Non-Halogenated Coupling Partner: Driving the desired coupling reaction forward by using an excess (1.2-1.5 equivalents) of the phenol component can help outcompete the dehalogenation side reaction.
-
Problem 4: Difficulty in purifying the final this compound product.
-
Potential Cause: The product has a high molecular weight and similar polarity to certain byproducts or unreacted starting materials. Residual copper can also contaminate the product.
-
Solution:
-
Multi-Step Chromatography: A single chromatographic separation may be insufficient. Consider using a sequence of columns with different stationary phases (e.g., silica gel followed by alumina) or different solvent systems.
-
Aqueous Wash with a Chelating Agent: Before chromatography, wash the crude product in an organic solvent with an aqueous solution of a chelating agent like EDTA or aqueous ammonia to remove the majority of the copper catalyst.
-
Crystallization: If possible, develop a crystallization procedure. This is one of the most effective methods for achieving high purity on a large scale. Screen a variety of solvent systems (e.g., methanol/ethyl acetate, dichloromethane/hexanes) to find suitable conditions.
-
Experimental Protocols & Data
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process that begins with commercially available precursors. The key phases are the synthesis of the two monomeric tetrahydroisoquinoline units via the Pictet-Spengler reaction, followed by their linkage using an Ullmann coupling reaction, and concluding with purification.
Representative Protocol: Ullmann Diaryl Ether Coupling
This protocol is a representative methodology for the key coupling step and should be optimized for specific substrates and scale.
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add Monomer A (phenol, 1.0 eq), Monomer B (aryl halide, 1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq, finely ground and dried), and 1,10-phenanthroline (0.2 eq).
-
Solvent Addition: Add anhydrous, degassed dioxane or DMF via cannula to achieve a concentration of approximately 0.1 M with respect to Monomer A.
-
Degassing: Bubble argon through the stirred suspension for 20-30 minutes to ensure the removal of all dissolved oxygen.
-
Catalyst Addition: Add copper(I) iodide (CuI, 0.1 eq) to the flask under a strong flow of inert gas.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the crude product under reduced pressure. Purify via silica gel column chromatography, followed by crystallization if feasible, to yield pure this compound.
Ullmann Coupling Optimization Data
The following table summarizes key parameters and common issues for the optimization of the Ullmann coupling step, which is critical for scale-up.
| Parameter | Condition | Potential Issues & Notes |
| Catalyst | CuI (5-20 mol%) | Purity is critical. Old or oxidized CuI will lead to failure.[2] |
| Ligand | 1,10-Phenanthroline | Can significantly improve yield but adds to cost and purification complexity. |
| Base | K₃PO₄ or K₂CO₃ (2-4 eq) | Must be anhydrous and finely powdered for optimal reactivity. |
| Solvent | Dioxane, DMF, Toluene | Must be high-purity, anhydrous, and degassed. DMF can be difficult to remove. |
| Temperature | 100 - 140 °C | Higher temperatures often increase rate but can also promote side reactions like dehalogenation.[14] |
| Atmosphere | Argon or Nitrogen | Strict exclusion of oxygen is mandatory to prevent catalyst oxidation.[2] |
Visualized Mechanisms and Logic
Mechanism of Action: Calcium Channel Blockade
This compound physically obstructs voltage-gated calcium channels on the cell membrane of smooth muscle cells in blood vessels. This prevents the influx of extracellular Ca²⁺, which is a critical trigger for muscle contraction. The result is vasodilation and a reduction in blood pressure.
Troubleshooting Logic for Ullmann Coupling
This decision tree provides a logical workflow for diagnosing and solving low-yield issues in the critical Ullmann coupling step.
References
- 1. This compound | C39H46N2O6 | CID 200521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 7. drugs.com [drugs.com]
- 8. bhf.org.uk [bhf.org.uk]
- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. Cytotoxic bisbenzylisoquinoline alkaloids from Stephania epigaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure elucidation of antiproliferative bisbenzylisoquinoline alkaloids from Anisocycla grandidieri from the Madagascar dry forest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
O-Methyldauricine and Curcumin: A Comparative Analysis of Neuroprotective Effects
In the quest for effective therapeutic agents against neurodegenerative diseases, natural compounds have emerged as a promising frontier. Among these, O-Methyldauricine (OMO), an alkaloid derived from the root of Menispermum dauricum, and curcumin, the principal curcuminoid of turmeric, have garnered attention for their potential neuroprotective properties. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental evidence supporting their use, tailored for researchers, scientists, and drug development professionals.
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison of the neuroprotective effects of this compound and curcumin.
Table 1: Effects of this compound on Cognitive Function and Neurotransmitters in an Alzheimer's Disease Rat Model
| Parameter | Model Group | OMO Low Dose | OMO Middle Dose | OMO High Dose | p-value | Reference |
| Morris Water Maze (Escape Latency, s) | Increased | Decreased | Significantly Decreased | Significantly Decreased | p < 0.05 | [1] |
| Norepinephrine (NE) in Cortex (ng/g) | Significantly Decreased | Increased | Significantly Increased | Significantly Increased | p < 0.05 | [1] |
| Dopamine (DA) in Cortex (ng/g) | Significantly Decreased | Increased | Significantly Increased | Significantly Increased | p < 0.01 | [1] |
| 5-Hydroxytryptamine (5-HT) in Cortex (ng/g) | Significantly Decreased | Increased | Significantly Increased | Significantly Increased | p < 0.05 | [1] |
| Superoxide Dismutase (SOD) in Brain (U/mg prot) | Decreased | Increased | Increased | Increased | Not Significant | [1] |
Data derived from a D-galactose and Aβ25–35-induced Alzheimer's disease model in rats. Doses for OMO were not specified in the abstract.
Table 2: Neuroprotective Effects of Curcumin in Various Preclinical Models
| Parameter | Experimental Model | Curcumin Treatment | Observed Effect | Reference |
| Cognitive and Motor Performance | Mouse model of neurodegeneration | 100 and 200 mg/kg for 21 days | Significant improvement | [2] |
| Oxidative Stress (MDA levels) | Mouse model of neurodegeneration | 100 and 200 mg/kg for 21 days | 35% reduction | [2] |
| Inflammatory Cytokines (TNF-α, IL-6) | Mouse model of neurodegeneration | 100 and 200 mg/kg for 21 days | 40% reduction | [2] |
| Neuronal Damage | Mouse model of neurodegeneration | 100 and 200 mg/kg for 21 days | 30% reduction in histopathological damage | [2] |
| Behavioral Alterations | Rotenone-induced Parkinson's model in mice | 50, 100, and 200 mg/kg for 3 weeks | Significant improvement | [3] |
| Mitochondrial Complex (II and III) Activities | Rotenone-induced Parkinson's model in mice | 50, 100, and 200 mg/kg for 3 weeks | Significant improvement | [3] |
| Brain Lesion Size and Neurological Function | Traumatic brain injury model in rats | 100 mg/kg | Significant reduction in lesion size and improved function | [4] |
Mechanisms of Neuroprotective Action
This compound (OMO)
The neuroprotective effects of OMO appear to be mediated through the modulation of neurotransmitter levels and the mitigation of oxidative stress. In a preclinical model of Alzheimer's disease, OMO treatment led to a significant increase in the levels of norepinephrine (NE), dopamine (DA), and 5-hydroxytryptamine (5-HT) in the cortex and hippocampus.[1] It also demonstrated a tendency to increase the activity of the antioxidant enzyme superoxide dismutase (SOD), suggesting a role in combating oxidative damage in the brain.[1]
Curcumin
Curcumin exerts its neuroprotective effects through a multitude of pathways, making it a pleiotropic agent. Its primary mechanisms include:
-
Anti-inflammatory Action: Curcumin is a potent anti-inflammatory compound that can suppress the activation of NF-κB and reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
-
Antioxidant Properties: It effectively scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes.[5][6]
-
Anti-protein Aggregation: Curcumin has been shown to inhibit the aggregation of amyloid-β (Aβ) and α-synuclein, proteins implicated in Alzheimer's and Parkinson's disease, respectively.[5]
-
Neurotrophic Factor Regulation: It can increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuronal survival and plasticity.[5]
-
Mitochondrial Protection: Curcumin helps to preserve mitochondrial function, which is often impaired in neurodegenerative conditions.[3]
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways involved in the neuroprotective effects of this compound and curcumin.
Experimental Protocols
This compound Study
-
Animal Model: An Alzheimer's disease model was induced in rats using D-galactose and Aβ25–35.[1]
-
Drug Administration: OMO was administered to the rats, although the specific doses and route of administration are not detailed in the available abstract.[1]
-
Behavioral Assessment: The Morris water maze was used to evaluate learning and memory.[1]
-
Biochemical Analysis: High-performance liquid chromatography (HPLC) was employed to measure the levels of neurotransmitters (NE, DA, 5-HT, and others) in the cortex and hippocampus. Spectrophotometric methods were likely used to determine the activity of SOD.[1]
Representative Curcumin Study
-
Animal Model: A mouse model of neurodegeneration was utilized.[2] Another study used a rotenone-induced mouse model of Parkinson's disease.[3]
-
Drug Administration: Curcumin was administered orally at doses of 50, 100, and 200 mg/kg for a period of 21 days or three weeks.[2][3]
-
Behavioral Assessment: Cognitive and motor functions were evaluated using tests such as the actophotometer, rotarod, and open field test.[3]
-
Biochemical Analysis: Levels of oxidative stress markers (e.g., malondialdehyde - MDA) and inflammatory cytokines (TNF-α, IL-6) were quantified using methods like ELISA. Mitochondrial complex activities were also assessed.[2][3]
-
Histopathology: Brain tissues were examined to assess the extent of neuronal damage.[2]
Conclusion
Both this compound and curcumin demonstrate promising neuroprotective effects in preclinical models. OMO appears to exert its benefits primarily through the modulation of neurotransmitter systems and reduction of oxidative stress. Curcumin, on the other hand, is a multi-target agent with well-documented anti-inflammatory, antioxidant, anti-protein aggregate, and neurotrophic properties.
The body of evidence for curcumin's neuroprotective effects is substantially larger and more detailed than that for this compound. While the initial findings for OMO are encouraging, further research is required to fully elucidate its mechanisms of action and to establish a more comprehensive profile of its neuroprotective potential. Future studies directly comparing these two compounds under the same experimental conditions would be invaluable for determining their relative efficacy and therapeutic promise in the context of neurodegenerative diseases.
References
- 1. Neuroprotective Effects of OMO within the Hippocampus and Cortex in a D-Galactose and Aβ25–35-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MT1 Receptor as the Target of Ramelteon Neuroprotection in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of inhibiting N-methyl-D-aspartate receptors, P2X receptors and the mitogen-activated protein kinase cascade: a quantitative analysis in organotypical hippocampal slice cultures subjected to oxygen and glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of O-Methyldauricine and Other Bisbenzylisoquinoline Alkaloids
An Objective Guide for Researchers in Drug Development
Bisbenzylisoquinoline alkaloids (BBIQs) are a large and structurally diverse class of natural compounds renowned for their wide range of pharmacological activities. Found predominantly in plants from the Menispermaceae and Ranunculaceae families, these alkaloids, including O-Methyldauricine, Tetrandrine, Fangchinoline, and Dauricine, have garnered significant attention for their potential in treating various diseases, from cancer to cardiovascular disorders.
This guide provides a head-to-head comparison of this compound with other prominent BBIQs, focusing on their performance in key therapeutic areas. The information is supported by quantitative experimental data, detailed protocols for cited assays, and mechanistic pathway diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Biological Activities
The therapeutic potential of BBIQs is vast, with significant activities observed in anticancer, anti-inflammatory, and cardiovascular applications. The following sections compare the efficacy of this compound and its structural analogs in these areas.
BBIQs exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[1] The cytotoxic potential of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Alkaloid | Cell Line | IC50 (µM) | Citation |
| Phaeanthine | HeLa (Cervical Cancer) | 8.11 ± 0.04 | [2] |
| Cycleanine | HeLa (Cervical Cancer) | 18.06 ± 0.14 | [2] |
| Chelerythrine | FaDu, SCC-25, MCF-7, MDA-MB-231 | High Cytotoxicity | [3] |
| Berberine | Various | Dose-dependent | [3][4] |
| Palmatine | Various | Dose-dependent | [4] |
Inflammation is a key pathological process in many diseases. BBIQs have demonstrated potent anti-inflammatory effects, primarily by inhibiting pro-inflammatory signaling pathways and cytokine production.[5][6] A common in vitro model for assessing this activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Alkaloid | Assay | IC50 (µM) | Citation |
| Neferine | NO Inhibition (RAW 264.7 cells) | 4.13 | [7] |
| Isoliensinine | NO Inhibition (RAW 264.7 cells) | 4.36 | [7] |
| Liensinine | NO Inhibition (RAW 264.7 cells) | 5.02 | [7] |
| Fangchinoline | IL-6 Inhibition | ~4 | [8] |
| Tetrandrine | IL-6 Inhibition | ~6 | [8] |
Note: Fangchinoline and tetrandrine have been shown to inhibit the production of pro-inflammatory cytokines like IL-1 and TNF-alpha in a dose-dependent manner.[5]
Many BBIQs, including Tetrandrine and Dauricine, exhibit significant cardiovascular effects, such as antiarrhythmic and antihypertensive actions.[9] A primary mechanism for these effects is the blockade of voltage-gated calcium channels, particularly L-type and P-type channels.[10][11][12] This action reduces calcium influx into cardiac and smooth muscle cells, leading to vasodilation and reduced heart rate.
| Alkaloid | Target | Effect | Citation |
| Tetrandrine | L-type Ca2+ Channels | Blocks Ca2+ uptake | [10][11] |
| Dauricine | Na+, K+, Ca2+ Channels | Blocks ion currents | [9] |
| Daurisoline | P-type Ca2+ Channels | Inhibits currents | [12][13] |
| This compound | (as Methyldopa metabolite) | Central α2-agonist action | [14][15][16] |
Note: this compound is a metabolite of Methyldopa. The parent drug, Methyldopa, is converted centrally to methylnorepinephrine, which acts as an α2-adrenergic agonist to reduce sympathetic outflow and lower blood pressure.[15][16]
Mechanisms of Action & Signaling Pathways
The diverse pharmacological effects of bisbenzylisoquinoline alkaloids stem from their ability to modulate key cellular signaling pathways. A frequent target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation and cell survival.
The NF-κB pathway is constitutively active in many cancer and inflammatory conditions. Several BBIQs, including liensinine, isoliensinine, and neferine, have been shown to suppress NF-κB signaling.[17] They typically achieve this by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the active p65 subunit of NF-κB.
Experimental Protocols
To ensure the reproducibility of the cited data, this section provides detailed methodologies for key experimental assays used to evaluate the performance of BBIQs.
The following diagram illustrates a typical workflow for assessing the anticancer potential of BBIQ compounds using the MTT assay.
-
Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test alkaloids (e.g., this compound, Tetrandrine) in culture medium. Replace the existing medium with the alkaloid-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Reagent: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test alkaloids for 1-2 hours.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Quantify the NO concentration in the samples and calculate the percentage of inhibition relative to the LPS-only control.
This guide provides a comparative overview based on available scientific literature. Direct, side-by-side experimental data for this compound against all other BBIQs mentioned is limited, and further research is encouraged to fully elucidate their comparative efficacy and mechanisms.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Phaeanthine: A Bisbenzylisoquinoline Alkaloid Induces Anticancer Effect in Cervical Cancer Cells Involving Mitochondria-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Anticancer Activity and HPLC-DAD Determination of Selected Isoquinoline Alkaloids from Thalictrum foetidum, Berberis sp. and Chelidonium majus Extracts [mdpi.com]
- 4. A comparative study on the anti-inflammatory, antinociceptive and antipyretic effects of isoquinoline alkaloids from the roots of Turkish Berberis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Spectral, Anti-Inflammatory, Anti-Pyretic, Leishmanicidal, and Molecular Docking Studies, Against Selected Protein Targets, of a New Bisbenzylisoquinoline Alkaloid [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bis(benzylisoquinoline) analogs of tetrandrine block L-type calcium channels: evidence for interaction at the diltiazem-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. P-type calcium channels are blocked by the alkaloid daurisoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the putative P-type calcium channel blocker, R,R-(-)-daurisoline on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of methyldopa in the rat. Role of 3-O-methylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Pharmacological Potential and Mechanisms of Bisbenzylisoquinoline Alkaloids from Lotus Seed Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of O-Methyldauricine's Anti-Inflammatory Effects: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable scarcity of studies specifically investigating the anti-inflammatory effects of O-Methyldauricine across different cell lines. While the parent compound, dauricine, has been the subject of some research in this area, data on its O-methylated derivative is currently insufficient to conduct a direct cross-validation of its anti-inflammatory properties in various cellular models.
This guide, therefore, aims to provide a framework for such a future comparative study by outlining the key experimental protocols and signaling pathways that are central to inflammation research. We will draw upon established methodologies and findings from studies on related compounds to present a clear and structured approach for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
Comparative Analysis of Anti-Inflammatory Effects
Due to the lack of specific data for this compound, the following table is presented as a template. It illustrates how quantitative data on the anti-inflammatory effects of a compound would be summarized for easy comparison across different cell lines. The data for the parent compound, dauricine, in Human Umbilical Vein Endothelial Cells (HUVECs) is included as an illustrative example.
| Cell Line | Inflammatory Stimulus | Compound Concentration | Key Inflammatory Marker | Inhibition (%) | IC50 Value | Signaling Pathway(s) Affected | Reference |
| HUVEC | IL-1β (10 ng/mL) | Dauricine (1, 5, 10 µM) | VCAM-1 Expression | Concentration-dependent decrease | Not specified | NF-κB, MAPK (p38, JNK, ERK) | [1][2] |
| RAW 264.7 (Macrophage) | Data not available for this compound | ||||||
| BV2 (Microglia) | Data not available for this compound | ||||||
| THP-1 (Monocyte) | Data not available for this compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments used to assess anti-inflammatory effects in vitro.
Cell Culture and Treatment
-
Cell Lines:
-
HUVECs (Human Umbilical Vein Endothelial Cells): Maintained in Endothelial Cell Growth Medium (EGM) supplemented with 2% fetal bovine serum (FBS), hydrocortisone, vascular endothelial growth factor (VEGF), and other growth factors. Cells are typically used between passages 3 and 7.
-
RAW 264.7 (Murine Macrophages): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
BV2 (Murine Microglia): Grown in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
THP-1 (Human Monocytes): Maintained in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol. For differentiation into macrophages, THP-1 cells are often treated with phorbol 12-myristate 13-acetate (PMA).
-
-
Inflammatory Stimulation: Cells are typically pre-treated with the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from Gram-negative bacteria or pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) or Tumor Necrosis Factor-alpha (TNF-α).
-
Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which is then diluted to the desired final concentrations in the cell culture medium.
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Pro-inflammatory Cytokines:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Block non-specific binding sites.
-
Add cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm. Cytokine concentrations are calculated from a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies against proteins of interest (e.g., phosphorylated and total forms of p65, IκBα, p38, JNK, ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Key Signaling Pathways in Inflammation
The anti-inflammatory effects of many compounds are mediated through the modulation of key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of this compound.
Caption: Experimental workflow for assessing anti-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: The NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, JNK, and ERK, that are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.
References
Benchmarking in Alzheimer's Research: A Comparative Analysis of O-Methyldauricine and Standard Therapeutics
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of O-Methyldauricine against established anti-Alzheimer's drugs. Due to a lack of available scientific literature on the biological activity and specific mechanisms of this compound in the context of neurodegenerative diseases, a direct quantitative comparison is not possible at this time. This guide will therefore focus on presenting the benchmark data for currently approved and late-stage clinical trial drugs for Alzheimer's disease, alongside detailed experimental protocols for key assays in the field. This will enable researchers to effectively evaluate novel compounds like this compound as data becomes available.
I. Overview of Established Anti-Alzheimer's Drugs
The current therapeutic landscape for Alzheimer's disease primarily revolves around two main strategies: symptomatic treatment through neurotransmitter modulation and disease modification by targeting amyloid-beta plaques.
Cholinesterase Inhibitors
These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, which is depleted in Alzheimer's patients.
-
Donepezil: A reversible inhibitor of acetylcholinesterase (AChE)[1][2][3]. It is approved for mild, moderate, and severe Alzheimer's disease[4]. Preclinical studies in animal models demonstrated that Donepezil enhances cholinergic activity, leading to improved performance in learning and memory tasks[1].
-
Rivastigmine: This drug inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[5]. It is used for mild-to-moderate Alzheimer's disease[6]. Some preclinical evidence suggests that Rivastigmine may also modulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway[6].
-
Galantamine: Galantamine is an acetylcholinesterase inhibitor that also positively modulates nicotinic acetylcholine receptors, providing a dual mechanism of action[7]. It is approved for the treatment of mild to moderate Alzheimer's disease[8].
NMDA Receptor Antagonist
-
Memantine: This drug works by blocking N-methyl-D-aspartate (NMDA) receptors, which are overstimulated in Alzheimer's disease, leading to excitotoxicity and neuronal cell death[9][10]. It is approved for moderate to severe Alzheimer's disease[4]. Preclinical studies have shown that Memantine can reduce neuronal toxicity associated with excessive glutamate release[10]. In rodent models of Alzheimer's, Memantine has been shown to reverse cognitive deficits[11].
Anti-Amyloid Monoclonal Antibodies
These therapies are designed to target and remove amyloid-beta plaques, a pathological hallmark of Alzheimer's disease.
-
Aducanumab: This human monoclonal antibody selectively targets aggregated forms of amyloid-beta, including soluble oligomers and insoluble fibrils. Preclinical studies in transgenic mice demonstrated a significant reduction in Aβ plaques[12]. Phase 1b clinical trials showed that Aducanumab reduced brain amyloid levels in a dose-dependent manner.
-
Lecanemab: This humanized monoclonal antibody also targets aggregated forms of amyloid-beta. It is being tested in individuals with preclinical Alzheimer's disease to see if it can prevent or delay the onset of cognitive symptoms[13][14][15]. Preclinical studies have supported its potential as an effective agent in treating Alzheimer's disease[16].
II. Quantitative Data Comparison
As no preclinical or clinical data for this compound is currently available in the public domain, a direct comparison table cannot be generated. The following table summarizes key preclinical data for the established anti-Alzheimer's drugs.
| Drug | Target(s) | Preclinical Model(s) | Key Preclinical Findings |
| Donepezil | Acetylcholinesterase (AChE) | Rat models of cognitive impairment | Improved performance in learning and memory tasks[1]. |
| Rivastigmine | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Rat neuronal PC12 cells, primary human brain cultures, 3xTg mice | Promoted α-secretase activity, increased sAPPα levels[6]. |
| Galantamine | Acetylcholinesterase (AChE), Nicotinic Acetylcholine Receptors | Animal models of cognitive impairment | Effective in improving symptoms of mild to moderate Alzheimer's[7]. |
| Memantine | NMDA Receptor | Rodent models of Alzheimer's disease | Fully reversed cognitive deficits induced by β-amyloid injection[11]. |
| Aducanumab | Aggregated Amyloid-Beta (Oligomers and Fibrils) | Transgenic mice (APP models) | Significant reduction of Aβ plaques[12]. |
| Lecanemab | Aggregated Amyloid-Beta | Preclinical models of Alzheimer's disease | Supported as an effective agent in treating AD[16]. |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel compounds.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the activity of acetylcholinesterase.
-
Principle: Based on Ellman's method, the assay measures the hydrolysis of acetylthiocholine by AChE. The product, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.
-
Protocol:
-
Prepare a 96-well microplate.
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE solution (1 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to the reaction mixture.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Shake the plate for 1 minute.
-
Stop the reaction by adding 20 µL of 5% SDS.
-
Measure the absorbance at 412 nm using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of the test sample to a control without the inhibitor.
-
Beta-Secretase (BACE1) Activity Assay
This assay measures the activity of BACE1, a key enzyme in the production of amyloid-beta.
-
Principle: A fluorogenic peptide substrate containing a cleavage site for BACE1 is used. Upon cleavage, a fluorophore is released, and the increase in fluorescence is measured over time.
-
Protocol:
-
Prepare reagents: BACE1 assay buffer, BACE1 substrate, and active BACE1 enzyme.
-
In a 96-well plate, set up reaction wells containing the test compound and BACE1 assay buffer.
-
Add active BACE1 enzyme to initiate the reaction. Include a negative control with a known BACE1 inhibitor.
-
Add the fluorogenic BACE1 substrate.
-
Incubate the plate at the optimal temperature for the enzyme (typically 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths kinetically or as an endpoint reading.
-
Calculate the percentage of BACE1 inhibition.
-
NMDA Receptor Activity Assay (Calcium Flux)
This assay assesses the effect of compounds on NMDA receptor activation by measuring changes in intracellular calcium levels.
-
Principle: NMDA receptor activation leads to an influx of calcium into the cell. A calcium-sensitive fluorescent dye is used to detect this change in intracellular calcium concentration.
-
Protocol:
-
Culture cells expressing NMDA receptors (e.g., HEK293 cells transfected with NR1/NR2A subunits) in a 384-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Calcium 6).
-
Wash the cells to remove excess dye.
-
Add the test compound to the cells.
-
Stimulate the cells with NMDA and a co-agonist (e.g., glycine or D-serine).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Analyze the data to determine if the compound potentiates or inhibits the NMDA receptor response.
-
Amyloid-Beta (Aβ) Aggregation Inhibition Assay
This assay evaluates the ability of a compound to prevent the aggregation of Aβ peptides.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils. The increase in ThT fluorescence is proportional to the extent of Aβ aggregation.
-
Protocol:
-
Prepare a solution of monomeric Aβ42 peptide.
-
Incubate the Aβ42 peptide with or without the test compound in a suitable buffer.
-
At various time points, take aliquots of the incubation mixture.
-
Add Thioflavin T to the aliquots.
-
Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~482 nm.
-
Compare the fluorescence of samples with the test compound to the control (Aβ42 alone) to determine the percentage of aggregation inhibition.
-
Tau Phosphorylation Assay
This assay is used to screen for inhibitors of kinases that phosphorylate tau protein.
-
Principle: A cell-based assay using a cell line that expresses a fluorescently tagged tau protein. Hyperphosphorylation of tau leads to its dissociation from microtubules and the formation of intracellular aggregates or bundles, which can be quantified by image analysis.
-
Protocol:
-
Culture a suitable cell line (e.g., U2OS cells stably expressing mutant human Tau-tGFP) in a multi-well plate.
-
Treat the cells with the test compound.
-
Induce tau hyperphosphorylation using a phosphatase inhibitor like okadaic acid.
-
Fix and stain the cells to visualize the microtubule network and tau protein.
-
Acquire images using a high-content imaging system.
-
Quantify the formation of tau-positive bundles or aggregates using image analysis software.
-
Determine the effect of the compound on tau phosphorylation and aggregation.
-
Anti-Neuroinflammatory Assay
This assay assesses the potential of a compound to reduce the inflammatory response in brain immune cells (microglia).
-
Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce an inflammatory response in microglial cells. The production of pro-inflammatory mediators, such as nitric oxide (NO) or cytokines (e.g., TNF-α, IL-6), is then measured.
-
Protocol:
-
Culture microglial cells (e.g., BV-2 or primary microglia) in a multi-well plate.
-
Pre-treat the cells with the test compound for a specified period.
-
Stimulate the cells with LPS.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of nitric oxide using the Griess reagent or the levels of pro-inflammatory cytokines using ELISA.
-
Determine the inhibitory effect of the compound on the production of these inflammatory mediators.
-
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways implicated in Alzheimer's disease and a general experimental workflow for drug screening.
Signaling Pathways
Caption: Cholinergic signaling pathway and the action of cholinesterase inhibitors.
Caption: NMDA receptor signaling and the mechanism of Memantine.
Caption: Amyloid cascade hypothesis and the action of anti-amyloid antibodies.
Experimental Workflow
Caption: General experimental workflow for Alzheimer's drug discovery.
V. Conclusion
While a direct comparative analysis of this compound against established anti-Alzheimer's drugs is not feasible due to the current lack of data, this guide provides a robust framework for its future evaluation. The detailed experimental protocols and the summary of preclinical data for current therapeutics offer a solid baseline for benchmarking. As research into novel compounds like this compound progresses, the methodologies and comparative data presented here will be invaluable for assessing their therapeutic potential in the fight against Alzheimer's disease. Researchers are encouraged to utilize these protocols to generate the necessary data for a comprehensive comparison.
References
- 1. Perspectives in the management of Alzheimer's disease: clinical profile of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Alzheimer Disease Drug Development: Early Considerations Based on Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and tolerability of rivastigmine patch therapy in patients with mild-to-moderate Alzheimer’s dementia associated with minimal and moderate ischemic white matter hyperintensities: A multicenter prospective open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galantamine: a new alzheimer drug with a past life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Memantine for the Treatment of Dementia: A Review on its Current and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Clinical Study Evaluating the Effects of Memantine on Brain Atrophy in Patients With Alzheimer's Disease [ctv.veeva.com]
- 11. Alzheimer preclinical model for the evaluation of cognitive-enhancing drugs - Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 12. Role of Aducanumab in the Treatment of Alzheimer’s Disease: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. neurologylive.com [neurologylive.com]
- 14. labortribune.com [labortribune.com]
- 15. patientcareonline.com [patientcareonline.com]
- 16. Frontiers | Safety and efficacy of lecanemab for Alzheimer's disease: a systematic review and meta-analysis of randomized clinical trials [frontiersin.org]
A Comparative Analysis of Dauricine's Anticancer Activity: An In Vitro and In Vivo Correlation
Introduction
This guide provides a comparative analysis of the in vitro and in vivo anticancer activities of dauricine, a bisbenzylisoquinoline alkaloid. While the initial topic of interest was O-Methyldauricine, a comprehensive search of scientific literature revealed a significant lack of available data regarding its specific anticancer properties. In contrast, dauricine, a closely related compound, has been the subject of numerous studies investigating its potential as an anticancer agent. This guide will therefore focus on the experimentally determined activities of dauricine, offering valuable insights for researchers, scientists, and drug development professionals. The following sections will detail its effects on cancer cell lines, its efficacy in animal models, and the underlying molecular mechanisms of action.
In Vitro Activity of Dauricine
Dauricine has demonstrated significant cytotoxic and anti-proliferative effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, have been determined in several studies.
Table 1: In Vitro Cytotoxicity (IC50) of Dauricine in Human Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) |
| Lung Cancer | A549 | 31.44 | Not Specified |
| Lung Cancer | H1975 | 34.8 | Not Specified |
| Renal Cell Carcinoma | 786-O | Not Specified | Not Specified |
| Renal Cell Carcinoma | Caki-1 | Not Specified | Not Specified |
| Renal Cell Carcinoma | A-498 | Not Specified | Not Specified |
| Renal Cell Carcinoma | ACHN | Not Specified | Not Specified |
| Colon Cancer | Not Specified | Not Specified | Not Specified |
| Glioma | U87 | Not Specified | Not Specified |
| Glioma | C6 | Not Specified | Not Specified |
Note: Specific IC50 values and exposure times for all cell lines were not consistently available in the reviewed literature. The table reflects the cell lines in which dauricine has shown inhibitory effects.[1][2]
In Vivo Efficacy of Dauricine
The anticancer potential of dauricine observed in vitro has been further investigated in preclinical animal models. These studies have primarily utilized xenograft models, where human cancer cells are implanted into immunodeficient mice.
Table 2: In Vivo Tumor Growth Inhibition by Dauricine in Xenograft Mouse Models
| Cancer Type | Cell Line | Animal Model | Dauricine Dosage | Treatment Duration | Tumor Growth Inhibition (%) |
| Pancreatic Cancer | BxPC-3 | Nude Mice | 6 and 12 mg/kg | 21 days | Significant |
| Colon Cancer | Not Specified | Athymic nu/nu mice | Not Specified | Not Specified | Significant |
| Glioma | C6 | BALB/c-nu mice | Not Specified | Not Specified | Significant |
| Lung Adenocarcinoma | LLC (syngeneic) & KRASG12D (orthotopic) | C57BL/6 & transgenic mice | Not Specified | Not Specified | Significant |
Note: While studies report significant tumor growth inhibition, specific percentage values were not always provided.[3][4][5][6]
Mechanisms of Action
Dauricine exerts its anticancer effects through a multi-faceted mechanism that involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis
Dauricine has been shown to induce apoptosis in various cancer cells through the intrinsic pathway. This is characterized by the modulation of key regulatory proteins.[1][4]
-
Upregulation of pro-apoptotic proteins: Bax
-
Downregulation of anti-apoptotic proteins: Bcl-2
-
Activation of caspases: Caspase-9 and Caspase-3
The activation of this cascade ultimately leads to the dismantling of the cancer cell.
Cell Cycle Arrest
Dauricine can halt the progression of the cell cycle, primarily at the G0/G1 phase.[1][4] This prevents cancer cells from dividing and proliferating. This effect is often associated with the modulation of signaling pathways that control cell cycle progression.
Key Signaling Pathways
Several signaling pathways have been identified as targets of dauricine in cancer cells.
-
PI3K/Akt Pathway: Dauricine has been observed to inhibit the PI3K/Akt signaling pathway in renal cell carcinoma cells.[1] This pathway is crucial for cell survival and proliferation, and its inhibition contributes to the apoptotic and anti-proliferative effects of dauricine.
-
NF-κB Signaling Pathway: In colon cancer cells, dauricine has been shown to suppress the activation of the NF-κB pathway.[3] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting this pathway, dauricine can reduce the expression of downstream targets that promote cancer progression.
-
p53 and VEGFA Pathways: In glioma, dauricine has been found to upregulate the tumor suppressor protein p53 and downregulate the vascular endothelial growth factor A (VEGFA).[6] Upregulation of p53 can trigger apoptosis, while downregulation of VEGFA can inhibit angiogenesis, the formation of new blood vessels that supply tumors.
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of dauricine for a specified period.
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated for several hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
Xenograft models are instrumental in evaluating the in vivo efficacy of potential anticancer agents.[9][10][11][12][13]
Protocol:
-
Cell Preparation: Human cancer cells are cultured, harvested, and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.
-
Animal Inoculation: A specific number of cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).
-
Tumor Growth Monitoring: Once the tumors become palpable, their size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: When the tumors reach a certain size, the mice are randomized into treatment and control groups. Dauricine is administered to the treatment group via a specific route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle solution.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the average tumor weight or volume in the treated group to the control group.
Visualizations
References
- 1. Dauricine inhibits viability and induces cell cycle arrest and apoptosis via inhibiting the PI3K/Akt signaling pathway in renal cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effects of dauricine on sorafenib-treated human lung cancer cell lines via modulation of HIF-1α signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dauricine induces apoptosis, inhibits proliferation and invasion through inhibiting NF-kappaB signaling pathway in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Identification of a Natural Small Molecule Dauricine for Glioma Therapy through Targeting p53 and VEGFA Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 11. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. In vivo tumor xenograft study [bio-protocol.org]
Independent validation of published O-Methyldauricine research findings
Therefore, it is not possible to fulfill the request for a comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, as no initial research findings on O-Methyldauricine could be identified.
For researchers, scientists, and drug development professionals interested in similar areas of research, it may be beneficial to explore related compounds or signaling pathways that have a more established body of literature. For instance, research on the anti-inflammatory and anti-cancer properties of other natural compounds, or the investigation of key signaling pathways like mTOR, are active areas of investigation with a wealth of published data suitable for comparative analysis.
Should published research on this compound become available in the future, a comprehensive guide comparing and validating its findings could be developed.
Safety Operating Guide
O-Methyldauricine: Comprehensive Disposal Procedures for Laboratory Settings
This guide provides essential safety and logistical information for the proper disposal of O-Methyldauricine, tailored for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.
Hazard Assessment
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture[1]. However, it is imperative to handle all laboratory chemicals with caution and to adhere to the safety protocols established by your institution's Environmental Health & Safety (EHS) department. Always consult the specific SDS for the this compound product you are using and your local waste disposal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Protective gloves[1].
-
Body Protection: Impervious clothing, such as a lab coat[1].
-
Respiratory Protection: A suitable respirator may be required, especially if generating dust or aerosols. Work in a well-ventilated area or under a fume hood[1][2].
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution) and the quantity of waste.
Procedure for Solid this compound Waste:
-
Container Selection: If possible, use the original manufacturer's container for disposal[3][4]. If the original container is not available or is compromised, select a new, clean container that is compatible with the chemical and has a secure, leak-proof screw-on cap[3][5][6]. Avoid using food containers[5].
-
Labeling: Clearly label the waste container with a "Hazardous Waste" tag, even if the substance is not officially classified as hazardous, as a best practice in a laboratory setting[6][7]. The label must include the full chemical name ("this compound") and any other components of the waste mixture[6]. Do not use chemical abbreviations[6].
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[5]. Ensure the storage area is away from incompatible materials. Keep the container closed except when adding waste[3][6].
-
Disposal Request: Contact your institution's EHS department to request a hazardous waste collection[3]. Follow their specific procedures for pickup.
Procedure for this compound in Solution:
-
Aqueous Solutions: Small quantities of dilute aqueous solutions may potentially be eligible for drain disposal, but this is highly dependent on local regulations and the presence of other hazardous materials in the solution[8]. The pH of the solution must be between 5.0 and 12.5 to be considered for drain disposal[5]. However, the most prudent approach is to collect all chemical solutions as hazardous waste.
-
Solvent-Based Solutions: Organic solvents must never be discharged down the drain[7]. Collect solutions of this compound in organic solvents in a designated, compatible, and properly labeled waste container[7].
-
Collection and Storage: Collect the liquid waste in a container with a secure, leak-proof cap[3]. The container should be placed in secondary containment to prevent spills[3]. Label and store the waste as described for solid waste.
-
Disposal Request: Arrange for collection by your institution's EHS department.
Procedure for Contaminated Lab Supplies:
-
Solid Waste: Items such as gloves, absorbent paper, and kimwipes that are contaminated with this compound should be considered chemical waste[3]. Double-bag this waste in clear plastic bags to allow for visual inspection[3].
-
Sharps: Pipettes, pipette tips, and any broken glass contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled for chemical waste[3][7].
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent[6]. The rinsate must be collected and treated as hazardous waste[6]. After rinsing, the container can often be disposed of in the regular trash, but confirm this with your EHS department[6].
Disposal Protocol Summary
The following table summarizes the key logistical information for the disposal of this compound.
| Waste Type | Container Requirements | Labeling | Disposal Method |
| Solid this compound | Original container or a compatible container with a secure, leak-proof lid[3][4][5]. | "Hazardous Waste" label with the full chemical name ("this compound")[6][7]. | Collection by institutional EHS for hazardous waste disposal[3]. |
| This compound in Solution | Compatible container with a secure, leak-proof lid, placed in secondary containment[3]. | "Hazardous Waste" label with the full chemical name and solvent composition[6][7]. | Collection by institutional EHS for hazardous waste disposal[3]. |
| Contaminated Lab Supplies | Double-bagged in clear plastic bags for soft materials; puncture-proof sharps container for sharps[3][7]. | "Hazardous Waste" label indicating the chemical contaminant[6][7]. | Collection by institutional EHS for hazardous waste disposal[3]. |
| Empty Rinsed Containers | N/A | Deface original label. | Dispose of in regular trash after triple-rinsing (collect rinsate as hazardous waste)[6]. Confirm with EHS. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. echemi.com [echemi.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. web.mit.edu [web.mit.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling O-Methyldauricine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of O-Methyldauricine, including personal protective equipment (PPE), operational procedures, and disposal considerations. While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe research environment.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. These recommendations are based on general laboratory safety principles for handling chemical compounds.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Should be worn with side-shields to protect against splashes.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene) are recommended.[2] |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing should be worn to prevent skin contact.[1] |
| Respiratory | Suitable Respirator | Use in areas with adequate ventilation. A respirator may be necessary if dust or aerosols are generated.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. The use of a fume hood is recommended to avoid inhalation of any dust or aerosols.[1]
-
An accessible safety shower and eye wash station should be readily available.[1]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Prevent the formation of dust and aerosols.[1]
-
Storage: this compound should be stored at 4°C in a tightly sealed container, protected from direct sunlight and sources of ignition.[1] For solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in a sealed container, away from moisture.[1]
Emergency Procedures
In the event of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[1][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Prevent the chemical from entering drains or water systems.[3] Unused or expired material should be treated as chemical waste.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
